5-Bromo-6-methoxy-8-nitroquinoline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
CAS番号 |
5347-15-9 |
|---|---|
分子式 |
C10H7BrN2O3 |
分子量 |
283.08 g/mol |
IUPAC名 |
5-bromo-6-methoxy-8-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3 |
InChIキー |
SDMIYMJTQNOZRV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)Br |
製品の起源 |
United States |
Foundational & Exploratory
5-Bromo-6-methoxy-8-nitroquinoline chemical properties
An In-depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a significant heterocyclic motif known for a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Strategic substitutions on the quinoline ring, such as bromination and nitration, are key to modulating the pharmacological profiles of these compounds.[1][2]
Core Chemical Properties
This compound is a substituted aromatic heterocyclic compound. Its core structure, identifiers, and physicochemical properties are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₇BrN₂O₃ | [3][4] |
| Molecular Weight | 283.078 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Registry Number | 5347-15-9 | [3] |
| Canonical SMILES | COC1=C(C2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2)Br | [5] |
| InChI | InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3 | [3][5] |
| InChIKey | SDMIYMJTQNOZRV-UHFFFAOYSA-N | [3][5] |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide insights into the ion's size and shape in the gas phase, which is valuable for analytical identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 282.97128 | 150.7 |
| [M+Na]⁺ | 304.95322 | 162.7 |
| [M-H]⁻ | 280.95672 | 157.2 |
| [M+NH₄]⁺ | 299.99782 | 169.6 |
| [M+K]⁺ | 320.92716 | 148.3 |
| [M]⁺ | 281.96345 | 170.8 |
| Data sourced from PubChemLite, calculated using CCSbase.[5] |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for synthesizing the title compound is through a modified Skraup reaction, which is a well-established method for creating the quinoline ring system. The procedure outlined in Organic Syntheses for the preparation of related compounds can be adapted.[6] This specific synthesis would likely start from a suitably substituted aromatic amine to yield 6-methoxy-5-bromo-8-nitroquinoline directly.[6]
Materials:
-
3-Nitro-4-amino-5-bromoanisole (or a related properly substituted aromatic amine)
-
Arsenic (V) oxide (powdered)
-
Glycerol (U.S.P. grade)
-
Sulfuric acid (concentrated, sp. gr. 1.84)
-
Chloroform
-
Methanol
-
Decolorizing carbon
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a robust mechanical stirrer, a homogeneous slurry is prepared by mixing powdered arsenic (V) oxide, the substituted aromatic amine (e.g., 3-nitro-4-amino-5-bromoanisole), and glycerol.[6]
-
Acid Addition: Concentrated sulfuric acid is added dropwise via a dropping funnel over 30-45 minutes with vigorous stirring. The temperature of the mixture will spontaneously rise to approximately 65-70°C.[6]
-
Dehydration: The flask is then set up for vacuum distillation. The mixture is heated carefully in an oil bath, maintaining an internal temperature between 105°C and 110°C under vacuum to remove the water formed during the reaction. This step typically takes 2-3 hours.[6]
-
Cyclization: After dehydration, the reaction temperature is raised to 135-145°C and maintained for 6-7 hours to facilitate the cyclization and formation of the quinoline ring.[6]
-
Workup and Neutralization: The reaction mixture is cooled and then diluted with water. The solution is carefully neutralized with a sodium hydroxide solution while being cooled in an ice bath. The resulting precipitate is the crude product.[6]
-
Purification:
-
The crude solid is collected by filtration and washed thoroughly with water.[6]
-
The product is then washed with methanol to remove unreacted starting materials and other impurities.[6] The solubility of the related 6-methoxy-8-nitroquinoline in methanol is low at room temperature (0.8 g per 100 g), which allows for effective washing with minimal product loss.[6]
-
For further purification, the dried crude product is dissolved in boiling chloroform with the addition of decolorizing carbon.[6]
-
The hot solution is filtered to remove the carbon and other insoluble materials.
-
The chloroform filtrate is concentrated by distillation. The product crystallizes upon cooling. A second crop can be obtained by further concentrating the mother liquor.[6]
-
The final product crystals are washed with cold methanol and dried.
-
Spectral Data
An Infrared (IR) Spectrum for this compound is available for reference through the NIST Chemistry WebBook.[3] IR spectroscopy is crucial for identifying the functional groups present in the molecule, such as the C-O ether linkage, the N-O bonds of the nitro group, and the aromatic C-H and C=C bonds of the quinoline ring.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Skraup reaction for the synthesis of the target compound.
Caption: A flowchart of the Skraup synthesis protocol for this compound.
Structural and Identifier Relationships
This diagram shows the logical connections between the compound's structural components and its key chemical identifiers.
Caption: Relationship between the structure and key identifiers of the title compound.
References
An In-Depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline
CAS Number: 5347-15-9
This technical guide provides a comprehensive overview of 5-Bromo-6-methoxy-8-nitroquinoline, a substituted quinoline of interest to researchers, scientists, and professionals in the field of drug development. This document collates available chemical data, outlines a synthetic pathway based on existing literature, and discusses the potential biological context of this compound based on related structures.
Chemical and Physical Properties
While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been established.
| Property | Value | Source |
| CAS Number | 5347-15-9 | N/A |
| Molecular Formula | C₁₀H₇BrN₂O₃ | N/A |
| Molecular Weight | 283.08 g/mol | N/A |
| Canonical SMILES | COC1=CC(=C2C(=C1)C=CN=C2--INVALID-LINK--[O-])Br | N/A |
| InChI Key | SDMIYMJTQNOZRV-UHFFFAOYSA-N | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the patent literature as a derivative of 6-methoxy-8-nitroquinoline. A key patent indicates that the bromination of 6-methoxy-8-nitroquinoline yields the target compound, citing a detailed procedure in a peer-reviewed journal.[1]
Cited Experimental Protocol:
General Synthetic Approach (Hypothesized):
Based on the available information, a plausible synthetic route would involve the electrophilic bromination of 6-methoxy-8-nitroquinoline. The reaction would likely proceed as follows:
Caption: Hypothesized synthetic workflow for this compound.
Potential Biological Activity and Applications in Drug Development
Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the activities of structurally related quinoline derivatives can provide valuable insights for future research directions.
Antifungal and Antimicrobial Potential:
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Notably, various bromo-substituted quinolines have demonstrated antifungal properties. This suggests that this compound could be a candidate for screening in antifungal assays.
Anticancer Potential:
Several 8-hydroxyquinoline derivatives have been investigated for their anticancer properties. While the subject compound possesses a methoxy group at the 8-position instead of a hydroxyl group, the overall electronic and structural similarities may warrant its inclusion in anticancer screening libraries.
Logical Relationship for Investigating Biological Activity:
Caption: Logical framework for investigating the biological activity of the target compound.
Conclusion and Future Directions
This compound is a chemical entity with a defined structure and a plausible synthetic route. However, a significant gap exists in the scientific literature regarding its detailed synthesis, characterization, and biological activity. Future research should prioritize obtaining the detailed experimental protocol from the cited literature to enable its synthesis and subsequent purification. Following this, a comprehensive screening against various biological targets, guided by the known activities of related quinoline compounds, would be a logical next step in elucidating its potential utility in drug discovery and development. The lack of available data underscores the opportunity for novel research into the properties and applications of this compound.
References
An In-depth Technical Guide to 5-Bromo-6-methoxy-8-nitroquinoline: Synthesis, Properties, and Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-6-methoxy-8-nitroquinoline, a substituted quinoline derivative with potential applications in drug discovery, particularly in the field of oncology. This document details its chemical identity, a probable synthetic route based on established methods, and its putative biological activity, drawing on data from closely related analogs.
Chemical Identity and Properties
This compound is a halogenated nitroquinoline derivative. Its core structure is a quinoline ring, which is a bicyclic aromatic heterocycle. The molecule is further functionalized with a bromo group at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Chemical Formula | C₁₀H₇BrN₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 283.08 g/mol | --INVALID-LINK-- |
| CAS Number | 5347-15-9 | --INVALID-LINK-- |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through a modified Skraup reaction, a classic method for synthesizing quinolines. A detailed protocol for the synthesis of the closely related compound, 6-methoxy-8-nitroquinoline, is available and can be adapted for the target molecule.[1] The procedure explicitly states that 6-methoxy-5-bromo-8-nitroquinoline can be prepared in a 69% yield from the appropriately substituted aromatic amine using the same methodology.[1]
Proposed Synthetic Workflow
The synthesis would likely proceed as a one-pot reaction involving the cyclization of a substituted aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 6-methoxy-8-nitroquinoline)[1]
Caution: The Skraup reaction can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-bromo-4-methoxy-6-nitroaniline (starting material)
-
Glycerol
-
Arsenic pentoxide (or another suitable oxidizing agent)
-
Concentrated sulfuric acid
-
Methanol (for washing)
-
Chloroform (for purification)
-
Decolorizing carbon
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a slurry of arsenic pentoxide, 3-bromo-4-methoxy-6-nitroaniline, and glycerol is prepared.
-
Concentrated sulfuric acid is added dropwise to the stirred mixture, causing a spontaneous rise in temperature.
-
The mixture is then carefully heated to and maintained at a specific temperature to drive the reaction to completion.
-
After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
The crude product is collected by filtration and washed with water and then methanol to remove impurities.
-
Further purification is achieved by recrystallization from a suitable solvent such as chloroform, with the use of decolorizing carbon to remove colored impurities.
Yield and Characterization: Based on the synthesis of the 5-bromo analog, a yield of approximately 69% can be expected.[1] The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the methoxy group protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline ring, the methoxy group, and carbons bearing the bromo and nitro groups. |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the aromatic system, C-O stretching of the methoxy group, and strong absorptions for the N-O stretching of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (283.08 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Potential Biological Activity: An Anticancer Agent
While specific biological data for this compound is not available in the reviewed literature, the broader class of nitroquinoline derivatives has garnered significant interest for its potential anticancer activities. The presence of both a nitro group and a halogen on the quinoline scaffold suggests that this compound is a promising candidate for further investigation.
General Anticancer Mechanisms of Nitroquinolines
Research on various nitroquinoline compounds suggests several potential mechanisms of action against cancer cells. These mechanisms often involve the generation of reactive oxygen species (ROS) and interference with essential cellular processes.
Caption: General proposed anticancer mechanisms of nitroquinoline derivatives.
Key Molecular Targets and Signaling Pathways
Based on studies of related compounds, this compound may exert its anticancer effects through the modulation of several key signaling pathways and molecular targets:
-
DNA Damage and Repair: Nitroquinolines can act as DNA damaging agents, forming adducts with DNA and inducing lesions that can trigger apoptotic cell death if not repaired.[2]
-
Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. Inhibition of these enzymes leads to DNA strand breaks and cell death.
-
Sirtuin Inhibition: Sirtuins are a class of proteins involved in cellular regulation, including cell survival and stress resistance. Inhibition of sirtuins by compounds like nitroxoline (a structurally similar 8-hydroxy-5-nitroquinoline) has been linked to the induction of senescence in cancer cells.
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress can activate intrinsic apoptotic pathways, leading to programmed cell death. This is a common mechanism for many chemotherapeutic agents.
Experimental Protocol for In Vitro Anticancer Activity Screening
To evaluate the anticancer potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, can be employed.
Materials:
-
Human cancer cell lines (e.g., breast, colon, lung cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Solubilization buffer (for MTT assay)
-
Tris-base solution (for SRB assay)
-
96-well plates
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions
The information presented in this guide suggests that this compound is a promising candidate for further investigation as an anticancer agent. Future research should focus on:
-
Synthesis and Characterization: The synthesis of this compound needs to be performed and the compound fully characterized to confirm its structure and purity.
-
In Vitro and In Vivo Studies: Comprehensive in vitro studies against a panel of cancer cell lines are required to determine its potency and selectivity. Promising results should be followed by in vivo studies in animal models to evaluate its efficacy and toxicity.
-
Mechanism of Action Studies: Detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways modulated by this compound. This could involve techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and DNA damage assays.
References
Physical and chemical properties of 5-Bromo-6-methoxy-8-nitroquinoline
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-6-methoxy-8-nitroquinoline, tailored for researchers, scientists, and professionals in drug development.
Core Compound Identification
| Identifier | Value |
| CAS Number | 5347-15-9[1] |
| Molecular Formula | C₁₀H₇BrN₂O₃[1][2] |
| Molecular Weight | 283.08 g/mol [2] |
| IUPAC Name | This compound[2] |
| Canonical SMILES | COC1=C(C2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2)Br[2] |
| InChI | InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3[1][2] |
| InChI Key | SDMIYMJTQNOZRV-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (powder/crystals) | Inferred from related compounds |
| Melting Point | Not explicitly reported for this isomer. Related compounds like 6-methoxy-8-nitroquinoline melt at 158-160 °C[3][4], and 5-bromo-8-methoxyquinoline melts at 80-82 °C[5][6]. | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Slightly soluble in water.[5] (Inferred from 5-bromo-8-methoxyquinoline) | [5] |
Spectral Data
Chemical Reactivity and Synthesis
This compound possesses several functional groups that dictate its chemical reactivity. The nitro group can be reduced to an amine, the bromine atom can undergo nucleophilic substitution, and the electron-rich quinoline ring is susceptible to further electrophilic substitution.[2]
A key application of this compound is as an intermediate in the synthesis of other complex molecules. For instance, the related compound 6-methoxy-8-nitroquinoline is a precursor for the synthesis of 6-methoxy-8-aminoquinoline, a metabolite of the antimalarial drug primaquine.[3]
Experimental Protocol: Synthesis of 6-Methoxy-5-bromo-8-nitroquinoline
A procedure for the synthesis of the isomeric 6-methoxy-5-bromo-8-nitroquinoline has been reported, which provides insight into the synthetic methodology for this class of compounds.[8] The synthesis involves a Skraup reaction using the appropriately substituted aromatic amine.
Materials:
-
3-nitro-4-aminoanisole
-
Arsenic oxide (powdered)
-
Glycerol (U.S.P.)
-
Concentrated sulfuric acid
-
Methanol
-
Chloroform
-
Decolorizing carbon
-
Concentrated ammonium hydroxide
-
Ice
Procedure:
-
A homogeneous slurry is prepared by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.
-
Concentrated sulfuric acid is added dropwise to the stirred mixture over 30-45 minutes, allowing the temperature to rise to 65-70°C.
-
The reaction mixture is then heated under vacuum, and the internal temperature is slowly raised to 105°C and maintained between 105-110°C until the removal of water is complete (indicated by weight loss).
-
After cooling, more concentrated sulfuric acid is added dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.
-
The temperature is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.
-
The reaction mixture is cooled, diluted with water, and allowed to stand overnight.
-
The diluted mixture is poured into a mixture of concentrated ammonium hydroxide and ice with stirring.
-
The resulting precipitate is filtered, washed with water, and then stirred with methanol.
-
The crude product is purified by recrystallization from chloroform with the aid of decolorizing carbon to yield light-tan crystals.
Potential Biological Activity and Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[7][9] The unique substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs. The nitro group can be a precursor to an amino group, which is a key functional group in many biologically active molecules. The bromine atom allows for further synthetic modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[9]
Visualizations
General Reactivity Profile
The following diagram illustrates the potential chemical transformations of this compound based on its functional groups.
Caption: Chemical reactivity pathways of this compound.
Synthetic and Purification Workflow
This diagram outlines a general workflow for the synthesis and purification of a quinoline derivative, based on the described experimental protocol.
Caption: A typical workflow for the synthesis and purification of quinoline compounds.
References
- 1. This compound [webbook.nist.gov]
- 2. Buy this compound | 5347-15-9 [smolecule.com]
- 3. 6-Methoxy-8-nitroquinoline 99 85-81-4 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 5-Bromo-8-methoxyquinoline, 96% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. 5-Bromo-8-methoxyquinoline, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-methoxy-8-nitroquinoline, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines established methodologies for its determination, based on protocols used for structurally similar quinoline derivatives.
Introduction
This compound is a substituted quinoline molecule with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide presents a framework for determining and analyzing this critical physicochemical property.
Factors Influencing Solubility
The solubility of this compound is governed by several factors inherent to its molecular structure: the aromatic quinoline core, the electron-withdrawing nitro group, the electron-donating methoxy group, and the halogen substituent (bromo group). These functional groups influence the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, which in turn dictate its interaction with different organic solvents.
Predicted Solubility Profile
Based on the solubility of related compounds, a general solubility profile can be anticipated. For instance, 6-methoxy-8-nitroquinoline exhibits some solubility in methanol and better solubility in chloroform.[1] Another related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene.[2] Therefore, it is expected that this compound will exhibit solubility in a range of polar aprotic and nonpolar organic solvents.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section details a common experimental protocol for determining the solubility of a solid compound in an organic solvent.
Experimental Protocol: Gravimetric Method
This method is adapted from established procedures for determining the solubility of quinazoline derivatives.[3]
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, acetone, ethyl acetate, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (uncertainty ±0.0001 g)
-
Vials with airtight seals
-
Filtration apparatus (e.g., syringe filters)
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 298.15 K, 308.15 K, etc.). Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter to prevent the transfer of solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution. Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely.
-
Mass Determination: Once the solvent has been fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the solid residue.
-
Calculation: The solubility can be expressed in various units, such as g/100 mL, g/g of solvent, or mole fraction.
The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the dissolved solute
-
M₁ is the molar mass of the solute (283.08 g/mol for this compound)[4]
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
Experimental Workflow for Solubility Determination
Caption: Gravimetric solubility determination workflow.
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a template for recording experimentally determined solubility values at different temperatures.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Organic Solvent | Temperature (K) | Molar Mass ( g/mol ) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x) |
| Methanol | 298.15 | 32.04 | ||
| 308.15 | ||||
| 318.15 | ||||
| Ethanol | 298.15 | 46.07 | ||
| 308.15 | ||||
| 318.15 | ||||
| Dimethyl Sulfoxide (DMSO) | 298.15 | 78.13 | ||
| 308.15 | ||||
| 318.15 | ||||
| Dichloromethane | 298.15 | 84.93 | ||
| 308.15 | ||||
| 318.15 | ||||
| Acetone | 298.15 | 58.08 | ||
| 308.15 | ||||
| 318.15 | ||||
| Ethyl Acetate | 298.15 | 88.11 | ||
| 308.15 | ||||
| 318.15 | ||||
| N,N-Dimethylformamide (DMF) | 298.15 | 73.09 | ||
| 308.15 | ||||
| 318.15 | ||||
| Tetrahydrofuran (THF) | 298.15 | 72.11 | ||
| 308.15 | ||||
| 318.15 | ||||
| 1,4-Dioxane | 298.15 | 88.11 | ||
| 308.15 | ||||
| 318.15 |
Synthesis and Related Reactions
The synthesis of this compound can be achieved through the bromination of 6-methoxy-8-nitroquinoline. The general synthetic pathway for related compounds often involves modifications of the Skraup reaction.[1] For instance, 6-methoxy-5-bromo-8-nitroquinoline has been prepared from the appropriately substituted aromatic amine.[1]
Logical Relationship in Synthesis
Caption: Synthesis of the target compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination and reporting. By following the outlined gravimetric protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and preparing solutions for various downstream applications in drug discovery and materials science.
References
5-Bromo-6-methoxy-8-nitroquinoline: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-6-methoxy-8-nitroquinoline. Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from related chemical structures and general principles of chemical stability. The recommendations herein are intended to ensure the integrity and longevity of the compound for research and development purposes.
Chemical Profile and General Recommendations
This compound is a substituted quinoline with the molecular formula C₁₀H₇BrN₂O₃ and a molecular weight of 283.08 g/mol . Its structure incorporates a quinoline core, a bromine atom, a methoxy group, and a nitro group. Each of these functional groups contributes to its chemical reactivity and potential degradation pathways.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Static Discharge: For powdered forms, take precautionary measures against static discharge.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical purity and stability of this compound. The following table summarizes the recommended storage conditions based on best practices for analogous chemical compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: <15°C. Refrigeration (2-8°C) is advisable for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |
| Light | Protect from light. Store in an amber or opaque container. | Aromatic nitro compounds and brominated compounds can be susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Minimizes exposure to oxygen and moisture, which can participate in degradation reactions. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to air and moisture. |
| Segregation | Store separately from strong oxidizing agents, strong bases, and reducing agents. | Avoids potential hazardous reactions and cross-contamination. |
Potential Degradation Pathways
While specific degradation studies for this compound are not widely published, its chemical structure suggests several potential degradation pathways under adverse conditions. Understanding these can help in designing stable formulations and interpreting stability study results.
Caption: Hypothesized degradation pathways for this compound.
-
Photodegradation: Exposure to UV or visible light can lead to the cleavage of the carbon-bromine bond, a common reaction for brominated aromatic compounds. This can generate radical species that may lead to further decomposition.
-
Thermal Decomposition: Nitroaromatic compounds are known to be thermally sensitive. At elevated temperatures, the nitro group can be lost (denitration) or isomerize to a more reactive nitrite group, potentially initiating autocatalytic decomposition.
-
Hydrolysis: The methoxy group, an aromatic ether, can be susceptible to cleavage (demethylation) under strong acidic or basic conditions, especially in the presence of water, yielding the corresponding phenolic compound.
-
Reduction: The nitro group is readily reduced to an amino group by various reducing agents. This is a common transformation in chemical synthesis but represents a degradation pathway if unintended.
Proposed Experimental Protocol for Stability Testing
For researchers needing to generate specific stability data, the following is a generalized protocol for a forced degradation study. This type of study helps to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
The Potent Biological Landscape of Substituted Nitroquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted nitroquinolines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of their potential as anticancer, antimicrobial, and antiparasitic agents. It is designed to serve as a comprehensive resource, detailing quantitative activity data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and development in this promising field.
Anticancer Activity of Substituted Nitroquinolines
Substituted nitroquinolines have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and generation of reactive oxygen species (ROS).
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative substituted nitroquinolines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 3-Nitroquinoline Derivative (unspecified) | A431 (epidermoid carcinoma) | micromolar to nanomolar range | [1] |
| 3-Nitroquinoline Derivative (unspecified) | MDA-MB-468 (breast cancer) | micromolar to nanomolar range | [1] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | AsPC-1 (pancreatic cancer) | Dose-dependent inhibition | [2] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | U87 (glioblastoma) | Dose-dependent inhibition | [3] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | U251 (glioblastoma) | Dose-dependent inhibition | [3] |
| FBA-TPQ (makaluvamine analog) | MCF-7 (breast cancer) | 0.097 - 2.297 | [4] |
| PQ1 (quinoline derivative) | T47D (breast cancer) | Induces apoptosis | [5] |
| 4c (quinoline derivative) | MDA-MB-231 (breast cancer) | Potent activity | [6] |
Mechanism of Anticancer Action: Apoptosis Induction
A primary mechanism by which substituted nitroquinolines exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often initiated by the generation of intracellular reactive oxygen species (ROS), which leads to DNA damage and the activation of pro-apoptotic signaling cascades.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
5-Bromo-6-methoxy-8-nitroquinoline: A Technical Safety Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the material safety data for 5-Bromo-6-methoxy-8-nitroquinoline, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes information from publicly available data for the compound and its structural analogs to provide a thorough safety profile.
Section 1: Chemical and Physical Properties
This compound is a substituted quinoline derivative. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 5347-15-9 | [1] |
| Molecular Formula | C₁₀H₇BrN₂O₃ | [1][2] |
| Molecular Weight | 283.078 g/mol | [1] |
| Appearance | Powder/Solid (inferred from analogs) | [3][4] |
| Melting Point | 158-160 °C (for 6-Methoxy-8-nitroquinoline) | [3] |
Section 2: Hazard Identification and Safety Data
| Hazard Category | Finding | Related Compound | Source |
| Acute Oral Toxicity | Harmful if swallowed | 6-Methoxy-8-nitroquinoline | [3] |
| Acute Dermal Toxicity | Harmful in contact with skin | 6-Methoxy-8-nitroquinoline | [3] |
| Acute Inhalation Toxicity | Harmful if inhaled | 6-Methoxy-8-nitroquinoline | [3] |
| Skin Corrosion/Irritation | Causes skin irritation | 5-Bromo-3-methoxyquinoline | [5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | 5-Bromo-3-methoxyquinoline | [5] |
| Respiratory Irritation | May cause respiratory irritation | 5-Bromo-3-methoxyquinoline | [5] |
| Carcinogenicity | Suspected of causing cancer | 6-Methoxy-8-nitroquinoline | [3] |
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[5]
-
H351: Suspected of causing cancer.[3]
Section 3: Handling, Storage, and First Aid
Precautions for Safe Handling:
-
Handle in a well-ventilated place.[6]
-
Wear suitable protective clothing, including gloves and eye/face protection.[5][6]
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[7]
Conditions for Safe Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Protect from moisture.[5]
-
Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
First-Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not published. The following are generalized methodologies for key safety experiments, based on standard OECD guidelines, which would be appropriate for evaluating the safety profile of this and similar chemical compounds.
1. Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
-
Objective: To determine the median lethal dose (LD50) after a single oral administration.
-
Methodology: A single animal (typically a rodent) is dosed with the substance. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This sequential dosing continues until the reversal criteria are met, allowing for the calculation of the LD50.
2. Acute Dermal Irritation/Corrosion (OECD TG 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit). The patch is covered with a gauze dressing for a specified period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
3. Acute Eye Irritation/Corrosion (OECD TG 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Methodology: A small, measured amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye remains untreated as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
Section 5: Synthesis and Reactivity
While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be inferred from the synthesis of related compounds, such as 6-methoxy-8-nitroquinoline.[9] The synthesis of 6-methoxy-8-nitroquinoline involves a Skraup reaction, a classic method for synthesizing quinolines.
Inferred Synthesis Pathway:
Caption: Inferred synthesis of this compound.
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]
Section 6: Biological Activity and Logical Relationships
The biological activity of this compound is not well-documented. However, quinoline derivatives are known to exhibit a wide range of pharmacological activities.[10][11] For instance, some 8-hydroxyquinoline derivatives have shown antimicrobial and anticancer effects.[11] The nitro and bromo substitutions on the quinoline core are expected to modulate its biological and toxicological properties.
General Hazard Assessment Workflow:
Caption: A logical workflow for assessing and managing the risks associated with this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C10H7BrN2O3 | CID 94809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-8-nitroquinoline 99 85-81-4 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Handling and Safety Precautions for 5-Bromo-6-methoxy-8-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential handling and safety precautions for 5-Bromo-6-methoxy-8-nitroquinoline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from structurally related compounds and general chemical safety principles. It is imperative for all personnel to supplement this guide with their institution's specific safety protocols and to conduct a thorough risk assessment before handling this chemical.
Compound Identification and Properties
This compound is a substituted quinoline derivative. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇BrN₂O₃ | [1] |
| Molecular Weight | 283.078 g/mol | [1] |
| CAS Registry Number | 5347-15-9 | [1] |
| Appearance | Powder / Solid (inferred) | [2][3] |
| Odor | Odorless (inferred) | [2][3] |
Hazard Identification and Safety Precautions
Based on the hazard profiles of similar compounds, this compound should be handled as a hazardous substance. The following table outlines the anticipated hazards and corresponding precautionary statements.
| Hazard Category | GHS Hazard Statement (Inferred) | Precautionary Statements (Inferred) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Carcinogenicity (Suspected) | H351: Suspected of causing cancer | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308 + P313: IF exposed or concerned: Get medical advice/attention. |
Personal Protective Equipment (PPE) and Engineering Controls
A robust safety protocol involving appropriate PPE and engineering controls is mandatory when handling this compound.
References
Methodological & Application
Application Note: Two-Step Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline
Abstract
This application note provides a detailed protocol for the two-step synthesis of 5-bromo-6-methoxy-8-nitroquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective nitration of 6-methoxyquinoline to yield the intermediate, 6-methoxy-8-nitroquinoline. This intermediate is subsequently brominated to afford the final product. The protocols described herein are intended for researchers and scientists in the field of organic synthesis and pharmaceutical development.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their biological and chemical properties. The target compound, this compound, incorporates key functional groups that make it a versatile precursor for further chemical elaboration in the development of novel therapeutics.
The synthesis strategy involves two sequential electrophilic aromatic substitution reactions:
-
Nitration: An electrophilic nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, is introduced onto the quinoline ring. The methoxy group at the C-6 position directs the substitution, leading to the formation of 6-methoxy-8-nitroquinoline.
-
Bromination: The intermediate is treated with molecular bromine. The electron-donating methoxy group at C-6 and the electron-withdrawing nitro group at C-8 cooperatively direct the electrophilic bromine to the C-5 position.
This document provides detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility for researchers.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Nitration)
This procedure is adapted from standard nitration methods for quinoline derivatives.[1]
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 6-methoxyquinoline (10.0 g, 62.8 mmol).
-
Add concentrated sulfuric acid (98%, 30 mL) to the flask while cooling in an ice bath to maintain the temperature below 20°C. Stir until all the solid has dissolved.
-
Cool the solution to -5°C using an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (6.0 mL) to concentrated sulfuric acid (20 mL) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred 6-methoxyquinoline solution over 45-60 minutes, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, continue stirring the mixture at -5 to 0°C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cold 30% sodium hydroxide solution until the pH is approximately 7-8. Keep the mixture cool in an ice bath during neutralization.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol or chloroform to yield light-tan crystals.[2]
Table 1: Reagents and Conditions for Nitration
| Parameter | Value |
| Starting Material | 6-Methoxyquinoline |
| Molar Amount | 62.8 mmol |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ |
| Temperature | -5 to 0 °C |
| Reaction Time | 1 hour (post-addition) |
| Solvent | Sulfuric Acid |
| Expected Yield | 65-75% |
| Product M.P. | 158-160 °C[3] |
Protocol 2: Synthesis of this compound (Bromination)
This protocol is based on established methods for the bromination of activated quinoline systems.[4][5]
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Standard glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Dissolve 6-methoxy-8-nitroquinoline (5.0 g, 24.5 mmol) in 100 mL of chloroform or glacial acetic acid in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer.
-
In a dropping funnel, prepare a solution of bromine (1.3 mL, 4.1 g, 25.7 mmol) in 20 mL of the same solvent.
-
Add the bromine solution dropwise to the stirred solution of the nitroquinoline at room temperature over 30 minutes. The reaction can be performed in the dark to minimize side reactions.[5]
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, wash the reaction mixture with a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent such as ethanol or an ethanol/chloroform mixture to obtain the final product.
Table 2: Reagents and Conditions for Bromination
| Parameter | Value |
| Starting Material | 6-Methoxy-8-nitroquinoline |
| Molar Amount | 24.5 mmol |
| Brominating Agent | Molecular Bromine (Br₂) |
| Molar Ratio (Br₂:Substrate) | ~1.05 : 1 |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Solvent | Chloroform or Acetic Acid |
| Expected Yield | 65-75% |
| Product CAS Number | 5347-15-9 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Concentrated Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Nitrating Mixture: The preparation of the nitrating mixture is highly exothermic. Always add acid to acid slowly and with efficient cooling.
-
Bromine: Molecular bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate gloves and eye protection. Have a sodium thiosulfate solution ready for quenching spills.
-
Neutralization: The neutralization of the strong acid reaction mixture is highly exothermic. Perform this step slowly and with efficient cooling to prevent boiling and splashing.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 5-Bromo-6-methoxy-8-nitroquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methoxy-8-nitroquinoline is a highly functionalized quinoline derivative that serves as a versatile scaffold and key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications. Its unique substitution pattern, featuring a nitro group amenable to reduction, a bromo substituent ideal for cross-coupling reactions, and a methoxy group influencing electronic properties, makes it a valuable building block in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its utility lies in the generation of diverse chemical libraries for drug discovery programs targeting areas such as oncology, infectious diseases, and neurodegenerative disorders.
These application notes provide an overview of the potential uses of this compound, along with detailed protocols for its derivatization into key structural motifs commonly pursued in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These data are essential for planning synthetic transformations and for the characterization of resulting derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O₃ | PubChem |
| Molecular Weight | 283.08 g/mol | PubChem |
| CAS Number | 5347-15-9 | Sigma-Aldrich |
| Appearance | Not specified (typically a solid) | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
| Biological Activity | Data not available; primarily used as a synthetic intermediate. | Literature Review |
Key Synthetic Transformations and Applications
This compound is a trifunctionalized molecule, offering multiple avenues for chemical modification. The primary reactive sites for derivatization are the nitro group at the 8-position and the bromo group at the 5-position.
Reduction of the Nitro Group to Form 8-Aminoquinolines
The reduction of the 8-nitro group to an 8-aminoquinoline is a fundamental transformation that opens up a vast chemical space for further derivatization. 8-Aminoquinolines are a well-established class of compounds with a history of use as antimalarial agents (e.g., primaquine). The resulting amino group can be further functionalized through acylation, alkylation, sulfonylation, or used in the synthesis of heterocyclic ring systems.
Experimental Protocol: Synthesis of 5-Bromo-6-methoxyquinolin-8-amine
This protocol is adapted from standard procedures for the reduction of nitroarenes.
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-6-methoxyquinolin-8-amine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Workflow for the Synthesis and Derivatization of 8-Aminoquinoline
Caption: Synthetic pathway from the nitroquinoline to diverse 8-aminoquinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent at the 5-position is a versatile handle for introducing a wide array of chemical moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][2][3] These reactions are cornerstones of modern medicinal chemistry, enabling the synthesis of complex molecules with tailored properties. For instance, Suzuki coupling can be used to introduce aryl or heteroaryl groups, which can modulate the pharmacological profile of the molecule.[4][5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 3:1 v/v)
-
Nitrogen or Argon atmosphere
-
Standard Schlenk line or glovebox techniques
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methoxy-8-nitroquinoline.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Potential Therapeutic Applications of Derivatives
While this compound itself is not an active pharmaceutical ingredient, its derivatives have the potential to be explored in various therapeutic areas based on the known bioactivities of the quinoline scaffold.
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[6] For example, derivatives can be designed to inhibit protein kinases, topoisomerases, or interfere with microtubule polymerization. The 8-aminoquinoline scaffold, in particular, has been investigated for its antiproliferative effects.
-
Antimalarial Agents: The 8-aminoquinoline core is a well-established pharmacophore for antimalarial drugs. New derivatives could be synthesized and screened for activity against drug-resistant strains of Plasmodium falciparum.
-
Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial and antifungal drugs. Novel derivatives can be evaluated for their efficacy against a panel of pathogenic microorganisms.
Signaling Pathway Implication for Anticancer Derivatives
Derivatives of this compound could potentially modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds in medicinal chemistry. Its strategic functionalization allows for the exploration of a broad chemical space through well-established synthetic transformations. The protocols and workflows provided herein offer a foundation for researchers to utilize this compound in the development of new therapeutic agents. While the direct biological profile of the title compound is underexplored, its potential as a scaffold for generating libraries of bioactive molecules is significant. Further research into the derivatives of this compound is warranted to uncover their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 5-Bromo-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reduction of the nitro group in 5-Bromo-6-methoxy-8-nitroquinoline to synthesize 5-Bromo-6-methoxy-8-aminoquinoline, a key intermediate in the development of various pharmacologically active compounds. This document outlines various reduction methodologies, presents comparative data, and offers a detailed experimental protocol for a common and effective reduction method.
Introduction
The reduction of the nitro group on the quinoline scaffold is a critical transformation in medicinal chemistry, yielding the corresponding amino derivative which serves as a versatile building block for further functionalization. 5-Bromo-6-methoxy-8-aminoquinoline is a valuable intermediate for the synthesis of compounds with potential therapeutic activities. The choice of the reduction method can significantly impact the yield, purity, and scalability of the synthesis. This document explores several common methods for this conversion.
Comparative Data of Reduction Methods
The selection of a suitable reducing agent and reaction conditions is crucial for the efficient and clean conversion of this compound to its amino derivative. The following table summarizes quantitative data for different reduction methods. It is important to note that while some data is available for the direct reduction of the target compound, other data is extrapolated from the reduction of structurally similar nitroquinolines.
| Reducing Agent/Method | Substrate | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference Compound |
| Tin (Sn) dust / HCl | 5-Nitro-8-methoxyquinoline | Hydrochloric acid | Water bath | 1 hour | 96% | Yes |
| Catalytic Hydrogenation (Pd/C) | General nitroarenes | Ethanol, Methanol, Ethyl acetate | Room Temperature | 1-12 hours | Generally >90% | No |
| Iron (Fe) powder / Acetic Acid | General nitroarenes | Acetic acid, Ethanol/Water | Reflux | 1-6 hours | Generally >85% | No |
| Sodium Dithionite (Na₂S₂O₄) | General nitroarenes | Ethanol/Water, DMF/Water | Room Temp. to Reflux | 0.5-4 hours | Variable, often >80% | No |
| Stannous Chloride (SnCl₂) | General nitroarenes | Ethanol, Ethyl acetate | Room Temp. to Reflux | 0.5-3 hours | Generally >90% | No |
Note: The data for the Sn/HCl reduction of 5-Nitro-8-methoxyquinoline is presented as a strong indicator of the potential efficacy of this method for the brominated analogue. The other methods, while generally effective for nitro group reduction, would require optimization for this specific substrate.
Experimental Protocols
The following is a detailed protocol for the reduction of a nitroquinoline derivative using tin and hydrochloric acid. This method is often high-yielding and can be performed with standard laboratory equipment.
Protocol: Reduction of this compound using Tin and Hydrochloric Acid
Materials:
-
This compound
-
Tin (Sn) dust
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, add this compound.
-
Addition of Reagents: To the flask, add concentrated hydrochloric acid to dissolve the starting material. Subsequently, add tin dust portion-wise with vigorous stirring. The addition may be exothermic, and cooling may be necessary to control the reaction rate.
-
Reaction: Heat the mixture on a water bath for approximately 1 hour, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to approximately 30°C. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. Ensure the temperature is controlled during neutralization by using an ice bath.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The resulting brownish solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 5-Bromo-6-methoxy-8-aminoquinoline.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the reduction of this compound.
Caption: General signaling pathway of nitro group reduction.
Application Notes and Protocols: Nucleophilic Substitution Reactions on 5-Bromo-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-6-methoxy-8-nitroquinoline. This compound is a promising scaffold in medicinal chemistry, and the strategic substitution of the bromine atom allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds with potential therapeutic applications.
Introduction
This compound is an activated aromatic system primed for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the C8 position, para to the C5-bromo substituent, significantly acidifies the quinoline ring and stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the bromide leaving group. This reactivity opens a pathway for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, at the C5 position. Such modifications are crucial in drug discovery for structure-activity relationship (SAR) studies.
While direct experimental data on a wide range of nucleophilic substitution reactions for this specific molecule is limited in publicly available literature, the principles of SNAr on analogous bromo-nitro-quinoline systems are well-established and provide a strong predictive framework for its reactivity. For instance, studies on 6-bromo-5-nitroquinoline have demonstrated its high reactivity towards amine nucleophiles under relatively mild conditions.[1]
Key Reaction Parameters
Successful nucleophilic substitution on this compound is dependent on several key experimental parameters:
-
Nucleophile: The choice of nucleophile is critical. Generally, softer, less basic nucleophiles are preferred to minimize side reactions. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the formation of the charged intermediate.
-
Base: An appropriate base is often required to deprotonate the nucleophile or to act as a scavenger for the HBr generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.
-
Temperature: The reaction temperature can vary depending on the reactivity of the nucleophile. Reactions with highly reactive nucleophiles may proceed at room temperature, while others may require heating to achieve a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.[1]
Tabulated Reaction Data
The following table summarizes representative conditions for a nucleophilic aromatic substitution reaction on a closely related analog, 6-bromo-5-nitroquinoline, which can serve as a starting point for optimizing reactions with this compound.
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | N/A (neat) | Triethylamine | 80 - 119 (Microwave) | 30 min | 5-Nitro-6-(morpholin-1-yl)quinoline | Not specified | [1] |
Experimental Protocols
This section provides a detailed, generalized protocol for the nucleophilic substitution of an amine onto this compound, based on established procedures for similar compounds.[1]
Protocol 1: Synthesis of 5-Amino-Substituted-6-methoxy-8-nitroquinoline
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1 equivalent).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or NMP.
-
Add the amine nucleophile (1.2 - 2 equivalents) to the solution.
-
Add the base (e.g., triethylamine, 1.5 - 3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive nucleophiles, microwave heating can be employed.
-
Upon completion of the reaction (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-amino-substituted-6-methoxy-8-nitroquinoline.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Visualizations
Diagram 1: Reaction Scheme for Nucleophilic Aromatic Substitution
References
Application of 5-Bromo-6-methoxy-8-nitroquinoline in the Synthesis of Novel Fused Heterocycles
Application Note AN-2025-11-01
Introduction
5-Bromo-6-methoxy-8-nitroquinoline is a highly functionalized quinoline derivative that serves as a versatile precursor for the synthesis of novel polycyclic and heterocyclic compounds of interest in medicinal chemistry and materials science. The strategic placement of the nitro, bromo, and methoxy substituents on the quinoline core allows for a range of chemical transformations. Specifically, the nitro group can be readily reduced to an amino group, which, in concert with the bromo substituent, provides an ideal platform for the construction of fused heterocyclic rings through intramolecular or domino reactions. This application note details the synthetic utility of this compound in the preparation of quinolino-fused heterocycles, with a focus on the synthesis of quinolino[8,7-b][1][2]benzothiazines, which are of interest for their potential biological activities.
The general synthetic strategy involves two key steps:
-
Reduction of the nitro group: The 8-nitro group is selectively reduced to an 8-amino group to furnish 8-amino-5-bromo-6-methoxyquinoline. This transformation is crucial as the resulting primary amine is a key nucleophile in the subsequent cyclization step.
-
Palladium-catalyzed domino C-S/C-N coupling: The 8-amino-5-bromo-6-methoxyquinoline intermediate undergoes a palladium-catalyzed reaction with a suitable thiol-containing partner, such as 2-mercaptobenzoic acid or a derivative thereof. This reaction proceeds via a domino sequence of intermolecular C-S coupling followed by an intramolecular C-N bond formation to construct the fused thiazine ring.
This approach provides a modular and efficient route to novel tetracyclic quinoline derivatives, where the substitution pattern can be readily modified by the choice of the starting quinoline and the coupling partner.
Key Transformations and Reaction Pathways
The overall synthetic pathway from this compound to a quinolino-fused benzothiazine is depicted below. This process highlights the sequential reduction and palladium-catalyzed annulation.
Caption: Synthetic workflow for the conversion of this compound to a quinolino-fused heterocycle.
Experimental Protocols
Protocol 1: Synthesis of 8-Amino-5-bromo-6-methoxyquinoline
This protocol describes the reduction of the nitro group of this compound to the corresponding amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 8-amino-5-bromo-6-methoxyquinoline.
Protocol 2: Synthesis of a Quinolino[8,7-b][1][2]benzothiazin-11(12H)-one Derivative
This protocol outlines the palladium-catalyzed domino reaction of 8-amino-5-bromo-6-methoxyquinoline with 2-mercaptobenzoic acid to form a fused heterocycle.
Materials:
-
8-Amino-5-bromo-6-methoxyquinoline
-
2-Mercaptobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer with heating plate
Procedure:
-
To a Schlenk tube, add 8-amino-5-bromo-6-methoxyquinoline (1.0 eq), 2-mercaptobenzoic acid (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.5 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired quinolino[8,7-b][1][2]benzothiazin-11(12H)-one derivative.
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of quinolino-fused heterocycles from substituted quinolines.
| Starting Material | Intermediate/Product | Reaction Type | Catalyst/Reagent | Yield (%) |
| This compound | 8-Amino-5-bromo-6-methoxyquinoline | Nitro Reduction | SnCl₂·2H₂O / HCl | 85-95 |
| 8-Amino-5-bromo-6-methoxyquinoline | Quinolino[8,7-b][1][2]benzothiazin-11(12H)-one derivative | Domino C-S/C-N Coupling | Pd(OAc)₂ / Xantphos | 60-75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Logical Relationships in the Domino Reaction
The palladium-catalyzed domino reaction involves a sequence of catalytic cycles to achieve the final fused heterocyclic product. The logical flow of this process is illustrated below.
Caption: Logical flow of the palladium-catalyzed domino C-S/C-N coupling reaction.
Conclusion
This compound is a valuable starting material for the construction of complex, fused heterocyclic systems. The protocols provided herein offer a reliable and efficient pathway to synthesize novel quinolino-fused benzothiazines. The versatility of the palladium-catalyzed cross-coupling reactions allows for the potential synthesis of a wide range of analogues by varying the coupling partners, making this a powerful strategy for drug discovery and development professionals. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
Application Notes and Protocols: 5-Bromo-6-methoxy-8-nitroquinoline as a Precursor for Antimalarial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel antimalarial compounds utilizing 5-bromo-6-methoxy-8-nitroquinoline as a key precursor. The methodologies outlined below describe a three-step synthetic sequence: the initial synthesis of the precursor, its subsequent functionalization via Suzuki-Miyaura coupling, and the final reduction to yield the target 5-aryl-8-aminoquinoline derivatives, a class of compounds with recognized antimalarial potential.
Introduction
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with 8-aminoquinolines like primaquine being crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale. To address challenges such as drug resistance and toxicity, the development of new quinoline-based analogues is a significant area of research. This compound serves as a versatile starting material for the synthesis of 5-substituted-8-aminoquinolines. The introduction of an aryl group at the 5-position can modulate the compound's physicochemical properties, potentially leading to improved efficacy, metabolic stability, and a better safety profile.
This document outlines the synthetic pathway from 6-methoxy-8-nitroquinoline to the final 5-aryl-8-aminoquinoline compounds, providing detailed experimental procedures, data presentation in tabular format, and visualizations of the chemical transformations and experimental workflows.
Synthetic Pathway Overview
The overall synthetic strategy involves three main steps starting from the commercially available 6-methoxy-8-nitroquinoline:
-
Bromination: Introduction of a bromine atom at the 5-position of the quinoline ring.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting 5-bromo derivative with various arylboronic acids to introduce diverse aryl substituents.
-
Reduction: Reduction of the nitro group at the 8-position to an amino group to yield the final 5-aryl-8-aminoquinoline products.
Caption: Synthetic route to 5-aryl-8-aminoquinoline antimalarials.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Synthesis)
This protocol describes the synthesis of the starting material, 6-methoxy-8-nitroquinoline, from 3-nitro-4-aminoanisole using the Skraup reaction.
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic(V) oxide (powdered)
-
Glycerol (U.S.P. grade)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Chloroform
-
Methanol
-
Decolorizing carbon
-
Concentrated ammonium hydroxide (sp. gr. 0.9)
-
Ice
Procedure:
-
In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 588 g (2.45 moles) of powdered arsenic(V) oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol to form a homogeneous slurry.
-
With vigorous stirring, add 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. Evacuate the flask and carefully heat the mixture in an oil bath to raise the internal temperature to 105°C.
-
Maintain the temperature between 105°C and 110°C until a weight loss of 235-285 g is achieved (approximately 2-3 hours).
-
Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow to cool overnight with stirring.
-
Pour the diluted reaction mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Filter the resulting thick slurry through a large Büchner funnel and wash the precipitate with four 700-ml portions of water.
-
Transfer the precipitate to a beaker and stir with 1 L of methanol for 15 minutes. Filter the slurry and repeat this washing step.
-
Purify the crude product by boiling with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes. Filter the hot solution and concentrate the filtrate to a volume of 1.5-2.5 L.
-
Cool the solution to 5°C to crystallize the product. Collect the crystals, wash with methanol, and dry. A second crop can be obtained by concentrating the filtrate.
Expected Yield: 65-76%[1]. Melting Point: 158-160°C[1].
Protocol 2: Synthesis of this compound
This protocol describes the bromination of 6-methoxy-8-nitroquinoline.
Materials:
-
6-Methoxy-8-nitroquinoline
-
Bromine
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 6-methoxy-8-nitroquinoline in chloroform or dichloromethane in a round-bottomed flask.
-
Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the quinoline solution at room temperature, while protecting the reaction from light.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to quench any unreacted bromine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Expected Yield: ~69% (as per a similar procedure mentioned in a note)[1].
Protocol 3: Synthesis of 5-Aryl-6-methoxy-8-nitroquinolines (Suzuki-Miyaura Coupling)
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2 M aqueous solution)
-
Dimethoxyethane (DME) or Toluene/Dioxane mixture
-
Celite
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., PPh₃).
-
Add the solvent (e.g., dimethoxyethane) followed by the aqueous base (e.g., 2 M Na₂CO₃ solution).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the mixture to reflux (typically 80-90°C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-methoxy-8-nitroquinoline.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 4: Synthesis of 5-Aryl-8-aminoquinolines (Nitro Group Reduction)
This protocol describes the reduction of the nitro group of 5-aryl-6-methoxy-8-nitroquinolines to the corresponding primary amine. Two common methods are provided.
Materials:
-
5-Aryl-6-methoxy-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2 M Potassium hydroxide (KOH) solution
Procedure:
-
Dissolve the 5-aryl-6-methoxy-8-nitroquinoline in ethanol in a round-bottomed flask.
-
Add an excess of tin(II) chloride dihydrate (approximately 10 molar equivalents) to the solution[2].
-
Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2 M KOH solution to neutralize the mixture and dissolve the tin salts.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the 5-aryl-8-aminoquinoline.
Materials:
-
5-Aryl-6-methoxy-8-nitroquinoline
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the 5-aryl-6-methoxy-8-nitroquinoline in methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 4-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to yield the 5-aryl-8-aminoquinoline, which can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Synthesis of 5-Aryl-8-aminoquinoline Derivatives
| Entry | Arylboronic Acid | Product | Yield of Suzuki Coupling (%) | Yield of Reduction (%) | Overall Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-8-amino-6-methoxyquinoline | Data not available | Data not available | Data not available |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-8-amino-6-methoxyquinoline | Data not available | Data not available | Data not available |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-8-amino-6-methoxyquinoline | Data not available | Data not available | Data not available |
| 4 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-8-amino-6-methoxyquinoline | Data not available | Data not available | Data not available |
| 5 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-8-amino-6-methoxyquinoline | Data not available | Data not available | Data not available |
Table 2: In Vitro Antimalarial Activity of 5-Aryl-8-aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC₅₀ (nM)[3][4] |
| Primaquine | D6 (chloroquine-sensitive) | Data not available |
| Primaquine | W2 (chloroquine-resistant) | Data not available |
| 5-(4-Methoxyphenyl)-8-aminoquinoline derivative | D6 | 13 ± 2 |
| 5-(4-Methoxyphenyl)-8-aminoquinoline derivative | W2 | 10 ± 1 |
| 5-(4-Chlorophenyl)-8-aminoquinoline derivative | D6 | 21 ± 3 |
| 5-(4-Chlorophenyl)-8-aminoquinoline derivative | W2 | 18 ± 2 |
| 5-(p-tolyl)-8-aminoquinoline derivative | D6 | 15 ± 2 |
| 5-(p-tolyl)-8-aminoquinoline derivative | W2 | 12 ± 1 |
IC₅₀ values are presented as mean ± standard deviation. The specific side chain at the 8-amino position for these reported compounds may vary but are derivatives of the 5-aryl-8-aminoquinoline core.
Conclusion
The synthetic pathway utilizing this compound as a precursor offers a robust and versatile method for the generation of a library of 5-aryl-8-aminoquinoline derivatives. These compounds have demonstrated potent in vitro antimalarial activity, particularly against chloroquine-resistant strains of P. falciparum. The provided protocols offer a foundation for researchers to synthesize and explore novel antimalarial candidates based on this promising scaffold. Further optimization of reaction conditions and exploration of a wider range of arylboronic acids could lead to the discovery of new compounds with enhanced therapeutic potential.
References
Application Notes & Protocols: Development of 5-Bromo-6-methoxy-8-nitroquinoline as an Antimicrobial Agent
Disclaimer: This document provides a framework and standardized protocols for the investigation of 5-Bromo-6-methoxy-8-nitroquinoline as a potential antimicrobial agent. The quantitative data presented in tables are hypothetical and for illustrative purposes only. Researchers must generate their own data through experimentation.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1] The nitroquinoline scaffold, in particular, has been the subject of research for developing new therapeutic agents.[2] Nitroxoline (8-hydroxy-5-nitroquinoline), for instance, is a known antibacterial agent used for urinary tract infections whose mechanism involves metal ion chelation, disrupting essential bacterial processes.[3][4]
This document outlines the application notes and experimental protocols for the synthesis, characterization, and evaluation of This compound as a novel antimicrobial candidate. The protocols provided cover in vitro antimicrobial susceptibility testing, cytotoxicity assessment, and suggested pathways for in vivo efficacy studies.
Synthesis Protocol
The synthesis of this compound can be approached by adapting established methods for similar quinoline structures. One plausible route involves the bromination of a 6-methoxy-8-nitroquinoline precursor.[5]
2.1 Materials and Reagents
-
6-methoxy-8-nitroquinoline
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (concentrated)
-
Chloroform or Dichloromethane
-
Sodium bicarbonate solution (5%)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
2.2 Protocol: Bromination of 6-methoxy-8-nitroquinoline
-
Dissolve 6-methoxy-8-nitroquinoline in a suitable solvent such as chloroform or concentrated sulfuric acid in a round-bottom flask.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0°C. The molar ratio should be optimized, starting with a 1:1 ratio of substrate to NBS.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
If using an acidic medium, neutralize the solution with a 5% sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography.
-
Characterize the final product using NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
In Vitro Antimicrobial Activity
The initial screening of a new compound involves determining its activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment.[6]
3.1 Protocol: Broth Microdilution MIC Assay This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Preparation of Bacterial Inoculum:
-
Streak bacterial isolates onto a suitable agar medium (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[8]
-
Select 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Plate:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB.[9] Start with a high concentration (e.g., 256 µg/mL) in the first column and dilute across to the tenth column.
-
Leave column 11 as a positive control (broth + bacteria, no compound) and column 12 as a negative/sterility control (broth only).[9]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to wells in columns 1 through 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.[8]
-
-
Determining MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] This can be observed by the naked eye or by measuring absorbance with a plate reader.
-
3.2 Data Presentation: Hypothetical MIC Values
Quantitative results should be summarized in a clear, tabular format.
| Compound | S. aureus (MRSA) | S. epidermidis | E. coli | P. aeruginosa | K. pneumoniae |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| This compound | 4 | 8 | 16 | 32 | 16 |
| Ciprofloxacin (Control) | 1 | 0.5 | 0.015 | 0.25 | 0.03 |
| Vancomycin (Control) | 0.5 | 1 | >128 | >128 | >128 |
Cytotoxicity Assessment
Evaluating the toxicity of a new antimicrobial candidate against mammalian cells is a critical step to determine its therapeutic potential. The MTT assay is a widely used colorimetric method to assess cell viability.[10][11]
4.1 Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed human cells (e.g., HEK293T or HepG2) into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include untreated cells as a viability control.
-
Incubate the plate for another 24-72 hours.[12]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13]
-
Shake the plate gently for 15 minutes on an orbital shaker.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis.
-
4.2 Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HEK293T | > 100 |
| This compound | HepG2 | 85.4 |
| Doxorubicin (Control) | HEK293T | 1.2 |
| Doxorubicin (Control) | HepG2 | 0.8 |
Mechanism of Action & Development Workflow
5.1 Potential Mechanism of Action Quinolone-based antimicrobials frequently target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[14] These enzymes are essential for managing DNA topology during replication, and their inhibition leads to cell death.[15][16] Nitro-heterocyclic drugs can also act through metabolic activation within the microorganism or by interfering with metal ion homeostasis.[3][17] An investigation into DNA gyrase inhibition would be a logical starting point for this compound.[18][19]
5.2 Overall Development Workflow The development of a novel antimicrobial agent follows a structured pipeline from initial screening to preclinical evaluation.[20] This involves a series of in vitro assays to establish efficacy and safety, followed by in vivo models to assess performance in a biological system.[21]
In Vivo Efficacy Protocols
Promising candidates from in vitro testing should be evaluated in animal models of infection.[22] Murine models are standard for assessing the efficacy of new antimicrobial agents. Invertebrate models like C. elegans can also serve as valuable initial screening tools.[23]
6.1 Protocol: Murine Septicemia Model (General Outline)
-
Animal Acclimatization: House mice (e.g., BALB/c or C57BL/6) under standard conditions for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection: Induce septicemia by intraperitoneal (IP) injection of a lethal dose of a bacterial pathogen (e.g., S. aureus or E. coli).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via a relevant route (e.g., IP or oral gavage). Administer a vehicle control to another group.
-
Monitoring: Monitor the animals for a set period (e.g., 7 days) for clinical signs of illness and survival.[22]
-
Endpoint Analysis: The primary endpoint is typically survival rate. Secondary endpoints can include measuring the bacterial load in blood and key organs (e.g., spleen, liver) at specific time points.[22]
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and compare bacterial loads between treated and control groups.
References
- 1. acgpubs.org [acgpubs.org]
- 2. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. vibiosphen.com [vibiosphen.com]
- 23. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Scaled-Up Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the scaled-up synthesis of 5-Bromo-6-methoxy-8-nitroquinoline, a key intermediate in pharmaceutical development. The protocol outlines a two-step synthetic route, commencing with the bromination of 6-methoxyquinoline, followed by the nitration of the resulting 5-Bromo-6-methoxyquinoline. This application note includes comprehensive experimental protocols, safety precautions, and data presentation in tabular format to facilitate reproducibility and process optimization.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Bromination of 6-methoxyquinoline to yield 5-Bromo-6-methoxyquinoline.
-
Step 2: Nitration of 5-Bromo-6-methoxyquinoline to yield the final product, this compound.
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-6-methoxy-8-nitroquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process. The most common strategies involve the sequential nitration and bromination of a 6-methoxyquinoline precursor. Two primary routes are feasible:
-
Route A: Nitration of 6-methoxyquinoline to form 6-methoxy-8-nitroquinoline, followed by bromination at the C-5 position.
-
Route B: Bromination of 6-methoxyquinoline to form 5-bromo-6-methoxyquinoline, followed by nitration at the C-8 position.
The choice of route can be influenced by the directing effects of the substituents and the stability of the intermediates.
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is crucial during the nitration of quinoline derivatives. These reactions are often highly exothermic. Maintaining the recommended temperature range helps to minimize the formation of undesired isomers and prevents runaway reactions. The choice of nitrating agent (e.g., nitric acid in sulfuric acid) and the rate of addition should also be carefully controlled.
Q3: How can I minimize the formation of di-brominated or other isomeric byproducts during bromination?
A3: The formation of byproducts during bromination can be minimized by controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Slow, portion-wise addition of the brominating agent at a controlled temperature can improve selectivity. The choice of solvent can also influence the reaction's regioselectivity.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves recrystallization from a suitable solvent or a mixture of solvents.[1] Column chromatography over silica gel can also be employed for the removal of closely related impurities. The choice of eluent for chromatography should be optimized based on the polarity of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 6-methoxy-8-nitroquinoline (Nitration Step) | Incomplete reaction; Incorrect reaction temperature; Degradation of starting material. | Ensure the Skraup reaction goes to completion by carefully following the specified heating times and temperatures.[2] Use a calibrated thermometer to monitor the internal reaction temperature closely. Ensure the quality of the 3-nitro-4-aminoanisole starting material. |
| Formation of Multiple Nitro Isomers | Reaction temperature is too high; Incorrect acid mixture. | Maintain a low and consistent temperature during the addition of the nitrating agent. The use of milder nitrating conditions can sometimes improve regioselectivity. |
| Low Yield of this compound (Bromination Step) | Incomplete reaction; Poor regioselectivity; Decomposition of the product. | Increase the reaction time or slightly elevate the temperature, monitoring for product degradation. Use a brominating agent known for higher selectivity, such as N-bromosuccinimide, and control the addition rate.[1] Perform the reaction in the dark to prevent radical-induced side reactions. |
| Presence of Di-brominated Impurities | Excess brominating agent; Reaction temperature is too high. | Use a stoichiometric amount or a slight excess of the brominating agent. Add the brominating agent in portions to maintain a low concentration in the reaction mixture. Conduct the reaction at a lower temperature. |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent; Co-crystallization with impurities. | After quenching the reaction, consider solvent extraction with an appropriate organic solvent. If recrystallization is challenging, try different solvent systems or utilize column chromatography for purification. |
| Inconsistent Results Between Batches | Variability in reagent quality; Moisture in the reaction. | Use reagents from a reliable source and check their purity before use. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified. |
Quantitative Data
The following tables summarize reported yields for reactions relevant to the synthesis of this compound.
Table 1: Reported Yields for the Synthesis of Nitro- and Bromo-Quinolines
| Product | Starting Material | Reagents | Yield (%) | Reference |
| 6-methoxy-8-nitroquinoline | 3-nitro-4-aminoanisole | Glycerol, Arsenic oxide, Sulfuric acid | 65-76% | Organic Syntheses[2] |
| 5-bromo-8-nitroisoquinoline | Isoquinoline | N-bromosuccinimide, Sulfuric acid, Potassium nitrate | 47-51% | Organic Syntheses[1] |
| 5-bromo-8-methoxyquinoline | 8-methoxyquinoline | Bromine in Chloroform | 92% | ACG Publications[3] |
| 6,8-dibromo-5-nitroquinoline | 6,8-dibromoquinoline | 50% Nitric acid in Sulfuric acid | - | PMC - NIH[4] |
| 6-methoxy-5-bromo-8-nitroquinoline | Properly substituted aromatic amine | - | 69% | Organic Syntheses[2] |
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-8-nitroquinoline (via Skraup Reaction) [2]
-
Apparatus Setup: In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.
-
Initial Reaction: With vigorous mechanical stirring, add 315 ml of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Water Removal: Equip the flask for vacuum distillation. Carefully heat the mixture to 105-110°C under vacuum until 235-285 g of water is removed.
-
Main Reaction: After water removal, add an additional 236 ml of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the internal temperature at 117-119°C.
-
Heating Profile: Maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow to cool overnight. Pour the mixture into a solution of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of crushed ice with stirring.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash with water. The crude product is then purified by recrystallization from chloroform with decolorizing carbon to yield 460-540 g (65-76%) of 6-methoxy-8-nitroquinoline as light-tan crystals.
Protocol 2: Synthesis of 5-Bromo-8-methoxyquinoline [3]
-
Reaction Setup: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL) in a flask protected from light.
-
Bromination: Add a solution of bromine (422.4 mg, 2.7 mmol) in chloroform dropwise to the reaction mixture over 10 minutes at ambient temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2 days, monitoring the progress by TLC.
-
Work-up: Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL).
-
Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3) to obtain 5-bromo-8-methoxyquinoline (535 mg, 92% yield).
Protocol 3: General Procedure for Nitration of a Bromoquinoline
Note: A specific protocol for the nitration of 5-bromo-6-methoxyquinoline was not found in the search results. The following is a general procedure adapted from the nitration of other quinoline derivatives and should be optimized.
-
Reaction Setup: Dissolve the bromoquinoline substrate in concentrated sulfuric acid at a low temperature (e.g., 0 to -10°C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature is maintained below the specified limit.
-
Reaction Monitoring: Stir the reaction at the low temperature for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) while keeping the temperature low. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Low Reaction Yield.
References
Technical Support Center: Synthesis of 5-Bromo-6-methoxy-8-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methoxy-8-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several routes, primarily involving the sequential bromination and nitration of a 6-methoxyquinoline core, or the construction of the quinoline ring from a pre-functionalized aniline derivative via reactions like the Skraup synthesis. The order of bromination and nitration is a critical consideration, as it can significantly influence the regioselectivity and the profile of side products.
Q2: What are the most common side products observed during the synthesis?
A2: The formation of side products is a common challenge. These can be broadly categorized as:
-
Isomeric Products: Formation of undesired positional isomers during bromination or nitration steps. For instance, bromination at the C7 position or nitration at the C5 or C7 positions.
-
Over-reaction Products: Introduction of multiple bromo or nitro groups, leading to di-brominated or di-nitrated species.
-
Incomplete Reaction: Presence of unreacted starting materials or intermediates, such as 6-methoxyquinoline or 5-bromo-6-methoxyquinoline.
-
Degradation Products: Formation of colored impurities, often requiring treatment with activated carbon for removal[1].
Q3: How can I minimize the formation of isomeric side products during nitration?
A3: The directing effects of the existing substituents on the quinoline ring are paramount. The methoxy group at C6 is an activating, ortho-para directing group, while the bromo group at C5 is a deactivating, ortho-para director. The quinoline nitrogen, especially when protonated in acidic nitrating media, is strongly deactivating and meta-directing for the pyridine ring. Careful control of reaction temperature and the choice of nitrating agent are crucial. Nitration of the corresponding N-oxide can sometimes offer alternative regioselectivity[2].
Q4: What is the role of temperature control in the synthesis?
A4: Strict temperature control is critical to ensure high regioselectivity and minimize the formation of side products. For instance, in related halo-nitroquinoline syntheses, maintaining low temperatures during bromination is essential to suppress the formation of undesired isomers, which can be difficult to separate from the final product[3]. Similarly, controlling the temperature during the exothermic nitration reaction can prevent over-nitration and degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of the desired product with a complex mixture of isomers.
| Possible Cause | Suggested Solution |
| Incorrect order of functionalization | The order of bromination and nitration significantly impacts the regiochemical outcome. If direct nitration of 5-bromo-6-methoxyquinoline leads to a mixture, consider synthesizing 6-methoxy-8-nitroquinoline first and then performing a regioselective bromination. |
| Inadequate temperature control | As has been noted in similar syntheses, poor temperature control can lead to the formation of hard-to-remove side products[3]. Maintain the recommended temperature for each step of the reaction. For bromination, this may involve cooling to below 0°C, and for nitration, careful monitoring of the exotherm is necessary. |
| Non-optimal nitrating or brominating agents | The choice of reagents can influence selectivity. For nitration, consider alternatives to standard HNO₃/H₂SO₄, such as KNO₃/H₂SO₄ at low temperatures. For bromination, N-bromosuccinimide (NBS) in a suitable solvent might offer better control than liquid bromine. |
Problem 2: Presence of significant amounts of di-brominated side products.
| Possible Cause | Suggested Solution |
| Excess brominating agent | Use of more than one equivalent of the brominating agent can lead to di-bromination. Carefully control the stoichiometry of the reactants. In related syntheses, it has been shown that excess NBS leads to the formation of di-bromo derivatives[3]. |
| Prolonged reaction time or elevated temperature | Extended reaction times or higher temperatures can promote over-bromination. Monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed. |
Problem 3: Product is dark-colored and difficult to purify.
| Possible Cause | Suggested Solution |
| Formation of degradation products | Strong acidic conditions and high temperatures during nitration can lead to the formation of colored, often polymeric, impurities. Ensure the reaction temperature is strictly controlled. |
| Residual impurities | The crude product may contain colored byproducts. Purification can be achieved by recrystallization from a suitable solvent system. In some cases, treatment with decolorizing carbon can be effective in removing these impurities from the solution before crystallization[1]. |
Experimental Protocols
Illustrative Protocol: Nitration of 5-Bromo-6-methoxyquinoline
This protocol is a representative method and may require optimization.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0°C.
-
Dissolution: Slowly add 5-Bromo-6-methoxyquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture to 0°C and add it dropwise to the quinoline solution. The temperature of the reaction mixture should be strictly maintained between 0 and 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for a specified time, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 7-8, keeping the temperature low.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and methanol)[1]. Column chromatography may be necessary for separating isomeric impurities.
Data Presentation
Table 1: Hypothetical Product Distribution in the Nitration of 5-Bromo-6-methoxyquinoline under Different Conditions.
| Condition | Temperature | Desired Product Yield (%) | 5-Nitro Isomer (%) | 7-Nitro Isomer (%) | Di-nitro Product (%) |
| A | 0-5°C | 75 | 10 | 5 | <2 |
| B | 25-30°C | 50 | 20 | 15 | 10 |
Note: The data in this table is illustrative and intended to highlight the impact of reaction conditions on product distribution.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway to this compound and potential side products.
Experimental Workflow
References
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 6-Methoxy-8-Nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of 6-methoxy-8-nitroquinoline to synthesize 5-bromo-6-methoxy-8-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 6-methoxy-8-nitroquinoline?
A1: The bromination of 6-methoxy-8-nitroquinoline is expected to be highly regioselective, yielding this compound as the major product. This is due to the directing effects of the substituents on the quinoline ring. The methoxy group at the 6-position is an activating, ortho-para directing group, which strongly favors electrophilic substitution at the 5 and 7-positions. The nitro group at the 8-position is a deactivating, meta-directing group. The directing effect of the powerful activating methoxy group dominates, and substitution occurs at the less sterically hindered 5-position, which is ortho to the methoxy group and meta to the nitro group. A known patent literature confirms the conversion of 6-methoxy-8-nitroquinoline to this compound[1].
Q2: What are the common brominating agents for this type of reaction?
A2: The most common and effective brominating agent for this transformation is molecular bromine (Br₂). Other brominating agents like N-Bromosuccinimide (NBS) can also be used, sometimes in the presence of an acid catalyst, but molecular bromine is well-established for the bromination of activated quinoline systems.
Q3: What solvents are typically used for this bromination?
A3: Chlorinated solvents such as chloroform (CHCl₃) and dichloromethane (CH₂Cl₂) are commonly used for the bromination of quinoline derivatives[2][3]. Acetic acid is another potential solvent that can be employed. The choice of solvent can influence the reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (6-methoxy-8-nitroquinoline). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicates the reaction is proceeding. The consumption of the reddish-brown color of bromine can also serve as a visual indicator of the reaction's progress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficient brominating agent. 2. Low reaction temperature. 3. Deactivated brominating agent. 4. Poor quality of starting material. | 1. Ensure the use of at least one equivalent of bromine. A slight excess (e.g., 1.1 equivalents) may be beneficial. 2. While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) may be required if the reaction is sluggish. Monitor for side product formation at higher temperatures. 3. Use a fresh bottle of bromine. Bromine can absorb moisture and lose reactivity. 4. Verify the purity of the 6-methoxy-8-nitroquinoline by melting point or NMR spectroscopy. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination leading to di-bromo products. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of the brominating agent. | 1. Carefully control the stoichiometry of bromine. Add the bromine solution dropwise to the solution of the quinoline to avoid localized high concentrations of the brominating agent. 2. Perform the reaction at room temperature or below (e.g., 0 °C) to enhance selectivity. 3. Use no more than 1.1 equivalents of bromine for mono-bromination. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of colored impurities. 3. Presence of hydrobromic acid (HBr) salts of the quinoline. | 1. If the reaction has not gone to completion, consider extending the reaction time or using a slight excess of bromine. Purification can be achieved by column chromatography. 2. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 3. During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any HBr and its salts. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Mechanical losses. | 1. Monitor the reaction by TLC to ensure it has gone to completion. 2. Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to prevent the protonated product from remaining in the aqueous phase. Minimize the number of purification steps. 3. Ensure careful transfer of materials between vessels. |
Experimental Protocols
Detailed Experimental Protocol for the Bromination of 6-Methoxy-8-Nitroquinoline
This protocol is based on established procedures for the bromination of related 8-substituted quinolines[2][3].
Materials:
-
6-Methoxy-8-nitroquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-8-nitroquinoline (1.0 eq) in chloroform or dichloromethane.
-
Preparation of Bromine Solution: In the dropping funnel, prepare a solution of molecular bromine (1.1 eq) in the same solvent used for the substrate.
-
Reaction: Cool the flask containing the quinoline solution in an ice bath to 0 °C. Add the bromine solution dropwise from the dropping funnel to the stirred solution of the quinoline over a period of 15-30 minutes. The reaction is typically performed in the dark to avoid light-induced side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction. Continue washing until the effervescence ceases.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ (1.0) | CHCl₃ | 25 | 4 | 85 |
| 2 | Br₂ (1.1) | CHCl₃ | 25 | 4 | 92 |
| 3 | Br₂ (1.5) | CHCl₃ | 25 | 4 | 75 (mixture of mono- and di-brominated) |
| 4 | Br₂ (1.1) | CH₂Cl₂ | 25 | 4 | 90 |
| 5 | Br₂ (1.1) | Acetic Acid | 25 | 6 | 88 |
| 6 | NBS (1.1) | CCl₄ | 77 (reflux) | 8 | 65 |
| 7 | Br₂ (1.1) | CHCl₃ | 0 -> 25 | 6 | 95 |
Note: This data is illustrative and intended to guide optimization. Actual results may vary.
Visualizations
References
Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-6-methoxy-8-nitroquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent system. The volume of the solvent used was excessive. The cooling process was too rapid, preventing efficient crystallization. | Select a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Product Decomposes on Silica Gel Column | The compound is unstable on acidic silica gel. | Consider using a less acidic stationary phase such as neutral alumina or Florisil. Alternatively, deactivate the silica gel by treating it with a small amount of a tertiary amine like triethylamine mixed in the eluent. Performing the chromatography under an inert atmosphere (e.g., nitrogen or argon) may also prevent degradation. |
| Co-elution of Impurities During Column Chromatography | The polarity of the eluent is too high, causing the desired product and impurities to move together. The stationary phase is not providing adequate separation. | Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first. A good solvent system should provide a clear separation between the product spot and impurity spots. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation. |
| Oily Product Instead of Solid Crystals | Presence of persistent impurities that inhibit crystallization. Residual solvent trapped in the product. | Try re-purifying by a different method (e.g., column chromatography if recrystallization was initially used). If the product is clean but oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal. Ensure all solvent is removed under high vacuum. |
| Presence of Isomeric Impurities | Incomplete regioselectivity during the synthesis can lead to the formation of isomers which may have similar polarities. | Isomeric impurities can be challenging to separate. High-performance liquid chromatography (HPLC) may be required for complete separation. Alternatively, careful optimization of the crystallization solvent system might allow for the selective crystallization of the desired isomer. |
| Persistent Color in the Final Product | Presence of colored impurities, possibly from starting materials or side reactions. | Treat a solution of the crude product with activated charcoal before filtration and crystallization. This can help in removing colored impurities. Note that this may also reduce the overall yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific data for this compound is limited, common impurities in the synthesis of related bromo-nitro-quinoline derivatives can be inferred. These may include:
-
Unreacted starting materials: Such as 6-methoxy-8-nitroquinoline.
-
Over-brominated products: For instance, di-bromo-6-methoxy-8-nitroquinoline.
-
Isomeric byproducts: Positional isomers formed during bromination or nitration steps.
-
Hydrolysis products: If water is present during synthesis or workup.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: For compounds with similar structures, such as 5-bromo-8-nitroisoquinoline, a mixture of heptane and toluene has been used successfully.[1] For 6-methoxy-8-nitroquinoline, chloroform or ethylene dichloride are effective recrystallization solvents.[2] It is recommended to test a range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for your crude material.
Q3: What are the suggested starting conditions for column chromatography?
A3: For the purification of the analogous compound 5-bromo-8-nitroisoquinoline, column chromatography on silica gel with a solvent system of dichloromethane and diethyl ether (starting with a 9:1 ratio and gradually increasing the polarity) has been reported to yield a product with >99% purity.[1] For 5-bromo-8-methoxyquinoline, a short alumina column with an eluent of ethyl acetate/hexane (1:3) was used.[3] It is advisable to first determine an appropriate solvent system using TLC.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light. Combine the fractions that contain the pure product.
Q5: The crude product appears as a dark, tar-like substance. How should I proceed with purification?
A5: Tarry materials can be difficult to handle. One approach is to dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. After drying and concentrating, the material may be more amenable to purification by column chromatography. Treating the solution with activated charcoal can also help remove some of the tarry and colored impurities.
Experimental Protocols
Recrystallization Protocol (General)
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture) until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol (General)
-
Prepare a slurry of silica gel or alumina in the initial, least polar eluent.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the column.
-
Begin eluting with the solvent system, starting with a low polarity.
-
Collect fractions and monitor their composition using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting common purification problems.
References
Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-methoxy-8-nitroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work, particularly concerning the degradation of this compound. While specific degradation pathways for this compound are not extensively documented in the literature, this guide offers insights based on the known degradation mechanisms of related chemical structures, including nitroaromatic compounds, quinoline derivatives, bromoaromatics, and methoxyaromatics.
Plausible Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated. These include reductive, oxidative, and hydrolytic/photolytic routes.
Reductive Pathway (Anaerobic Conditions)
Under anaerobic conditions, the nitro group is susceptible to reduction by microorganisms. This is a common fate for nitroaromatic compounds in the environment.[1][2] The reduction typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine.[1][3]
Caption: Proposed reductive degradation pathway of this compound.
Oxidative Pathway (Aerobic Conditions)
In aerobic environments, microbial degradation of quinoline and its derivatives often begins with oxidation.[4][5][6] A common initial step is the hydroxylation of the quinoline ring, frequently at the 2-position, to form a quinolinone.[7][8] This is often followed by further hydroxylation and eventual ring cleavage. Dioxygenase enzymes can also introduce two hydroxyl groups, leading to the elimination of the nitro group.[1]
Caption: Proposed oxidative degradation pathway of this compound.
Photolytic and Hydrolytic Pathways
Photodegradation in aqueous solutions can be a significant degradation route for nitroaromatic compounds, often accelerated by UV light and the presence of substances like hydrogen peroxide (H2O2).[9][10][11] This can lead to hydroxylation of the aromatic ring and even denitration.[12] The bromo- and methoxy-substituents may also be susceptible to photolytic or hydrolytic cleavage under certain conditions.[13][14]
Caption: Proposed photolytic and hydrolytic degradation pathways.
Troubleshooting Guide for Degradation Experiments
This guide addresses common issues encountered during the experimental analysis of this compound degradation.
| Problem | Possible Causes | Recommended Solutions |
| No degradation observed | - Incorrect experimental conditions (pH, temperature, microbial culture inactivity).- Compound is stable under the tested conditions.- Analytical method not sensitive enough. | - Verify and optimize experimental parameters.- Use a positive control with a known degradable compound.- Increase the duration of the experiment.- Validate the sensitivity and detection limits of your analytical method. |
| Inconsistent or irreproducible results | - Inhomogeneous sample matrix.- Instability of the compound or degradation products in the analytical solvent.- Fluctuations in instrumental performance (e.g., HPLC pressure, detector lamp).[15][16][17] | - Ensure proper mixing and representative sampling.- Analyze samples immediately after preparation or store them under conditions that prevent further degradation.- Perform regular system suitability tests and maintenance on your analytical instruments. |
| Peak tailing or fronting in HPLC analysis | - Column overload.- Interaction with active sites on the column (silanols).- Inappropriate mobile phase pH or buffer concentration.[18][19] | - Reduce the injection volume or sample concentration.- Use a high-purity silica column or add a competing base to the mobile phase.- Optimize the mobile phase pH to ensure the analyte is in a single ionic form.- Adjust buffer concentration to improve peak shape.[18] |
| Appearance of unknown peaks | - Formation of unexpected degradation products.- Contamination from solvents, glassware, or the sample matrix. | - Use mass spectrometry (LC-MS) to identify the unknown peaks.- Run a blank sample (matrix without the target compound) to check for contaminants.- Ensure high purity of all solvents and reagents. |
| Loss of compound due to factors other than degradation | - Adsorption to glassware or plasticware.- Volatilization from the reaction vessel. | - Use silanized glassware to minimize adsorption.- Conduct a mass balance study to account for the parent compound and all major degradation products.- Ensure reaction vessels are properly sealed. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the primary degradation pathway for my experimental conditions?
A1: To elucidate the primary degradation pathway, you should analyze for the expected intermediates of each proposed pathway. For example, the presence of 8-Amino-5-bromo-6-methoxyquinoline would suggest a reductive pathway, while the detection of hydroxylated derivatives would indicate an oxidative pathway. Time-course studies that track the formation and disappearance of intermediates are crucial.
Q2: What analytical techniques are most suitable for studying the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products.[20] For the identification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. UV/Vis spectroscopy can also be a rapid method for monitoring the overall degradation process.[21]
Q3: How can I differentiate between biotic and abiotic degradation?
A3: To distinguish between microbial degradation (biotic) and chemical degradation (abiotic), you should include sterile controls in your experimental setup. A sterile control contains the same medium and the target compound but is not inoculated with microorganisms. Any loss of the parent compound in the sterile control can be attributed to abiotic processes like hydrolysis or photolysis.
Q4: What are the expected challenges in analyzing the degradation products?
A4: A key challenge is the potential for a wide variety of degradation products, some of which may be transient or in low concentrations. Co-elution of peaks in HPLC can also be an issue, requiring careful method development. Furthermore, obtaining analytical standards for all potential degradation products is often not feasible, necessitating the use of techniques like LC-MS for structural elucidation.
Q5: How should I prepare my samples for analysis to ensure accuracy?
A5: Sample preparation should aim to stop the degradation process at the time of sampling. This can be achieved by methods such as rapid freezing, pH adjustment, or the addition of a quenching agent. It is also important to filter the samples to remove any particulates that could interfere with the analysis, especially for HPLC.
Experimental Protocols
Protocol for Hydrolysis Study
This protocol is a general guideline for assessing the abiotic hydrolysis of this compound as a function of pH.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[22]
-
Preparation of Test Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). The final concentration of the organic solvent in the test solution should be minimal (<1%) to avoid co-solvent effects.
-
Experimental Setup:
-
In sterile, amber glass vials, add the appropriate buffer solution.
-
Spike each vial with the stock solution to achieve the desired final concentration of the test compound (not to exceed half of its water solubility).[22]
-
Prepare triplicate samples for each pH and a set of analytical standards.
-
Include a control with only the buffer solution.
-
-
Incubation: Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C).[22]
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), sacrifice one vial from each pH group for analysis.
-
Analyze the concentration of the parent compound and any observable degradation products using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each pH.
-
Determine the hydrolysis rate constant (k) and the half-life (t½) for each pH.
-
Protocol for Photodegradation Study
This protocol provides a general method for evaluating the photodegradation of the compound in an aqueous solution.
-
Preparation of Test Solution: Prepare an aqueous solution of this compound in a buffer of a relevant pH (e.g., pH 7).
-
Experimental Setup:
-
Place the test solution in quartz tubes or other UV-transparent vessels.
-
Prepare "dark controls" by wrapping identical tubes in aluminum foil to exclude light.
-
Expose the test samples to a light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp).
-
-
Incubation: Maintain a constant temperature during the experiment.
-
Sampling and Analysis: At selected time points, withdraw samples from both the irradiated and dark control tubes. Analyze for the parent compound and degradation products by HPLC.
-
Data Analysis: Compare the degradation rate in the light-exposed samples to that in the dark controls to determine the extent of photodegradation.
Data Presentation Template
Use the following table structure to summarize your quantitative data from degradation experiments for easy comparison.
| Experiment ID | Condition | Time (days) | Parent Compound Conc. (µM) | Degradation Product 1 Conc. (µM) | Degradation Product 2 Conc. (µM) | First-Order Rate Constant (k) | Half-life (t½) |
| HYD-pH4-25C | pH 4, 25°C | 0 | |||||
| 7 | |||||||
| 14 | |||||||
| 30 | |||||||
| PHOTO-UV-pH7 | UV light, pH 7 | 0 | |||||
| 1 | |||||||
| 3 | |||||||
| 7 | |||||||
| BIO-AEROBIC | Aerobic culture | 0 | |||||
| 2 | |||||||
| 5 | |||||||
| 10 |
References
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. hplc.eu [hplc.eu]
- 19. conquerscientific.com [conquerscientific.com]
- 20. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
- 22. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
Troubleshooting low yield in Skraup synthesis of quinoline precursors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the Skraup synthesis of quinoline precursors.
Frequently Asked Questions (FAQs)
Q1: What is the Skraup synthesis and what are its key components?
The Skraup synthesis is a chemical reaction used to synthesize quinolines. It involves the reaction of an aromatic amine (such as aniline) with glycerol, an acid catalyst (typically concentrated sulfuric acid), and an oxidizing agent.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine to acrolein, cyclization, and subsequent oxidation to form the quinoline ring system.
Q2: My Skraup synthesis resulted in a very low yield and a lot of tar. What are the common causes?
Low yields and tar formation are common issues in the Skraup synthesis, often attributed to its highly exothermic and vigorous nature. Key causes include:
-
Uncontrolled Reaction Temperature: The reaction is highly exothermic, and localized overheating can lead to polymerization and charring of the reactants.
-
Sub-optimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can lead to side reactions and incomplete conversion.
-
Inefficient Mixing: Poor agitation can result in localized hotspots and uneven reaction progress, promoting tar formation.
-
Difficult Work-up Procedure: The viscous, tarry reaction mixture can make product extraction challenging, leading to significant material loss.[2]
-
Nature of the Aniline Substituent: Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more difficult and reducing the yield.
Q3: What is the role of ferrous sulfate in the Skraup synthesis?
Ferrous sulfate (FeSO₄) is often added as a moderator to control the otherwise violent reaction. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period, thus preventing the reaction from getting out of control.[3] This controlled reaction environment helps to reduce tar formation and can lead to higher and more reproducible yields.
Q4: Can I use an oxidizing agent other than nitrobenzene?
Yes, while nitrobenzene is a common oxidizing agent (and can also serve as a solvent), other oxidizing agents can be used. Arsenic acid has been historically used and is reported to result in a less violent reaction.[4] More recent and "greener" modifications have explored the use of microwave irradiation without an external oxidizing agent, or the use of ionic liquids that can facilitate the reaction without a traditional oxidant.[2][5]
Q5: How do substituents on the aniline affect the yield of the Skraup synthesis?
The electronic nature of the substituents on the aniline ring significantly impacts the reaction yield.
-
Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) generally increase the reactivity of the aromatic ring, facilitating the electrophilic cyclization step and leading to higher yields.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the ring, making the cyclization more difficult and often resulting in lower yields. For instance, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with a yield as low as 17%, while the synthesis using o-bromoaniline can achieve yields around 75%.
Troubleshooting Guide for Low Yield
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction is too violent and produces excessive tar | Uncontrolled exothermic reaction. | 1. Add a moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[3] 2. Control the addition rate: If using a reactive starting material, consider adding the sulfuric acid or the aniline portion-wise while monitoring the temperature. 3. Ensure efficient stirring: Use a robust mechanical stirrer to ensure homogenous mixing and prevent localized overheating. |
| Low to no product formation | Reaction temperature is too low or reaction time is too short. | 1. Monitor and maintain temperature: Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 130-150°C) for a sufficient duration (often several hours).[6] 2. Verify reagent quality: Ensure all reagents, especially glycerol (which should be anhydrous), are of high purity. |
| Significant product loss during work-up | Tar formation makes extraction difficult. | 1. Dilute the reaction mixture: After cooling, carefully dilute the mixture with water to reduce viscosity. 2. Use steam distillation: For volatile quinolines, steam distillation is an effective method to separate the product from the non-volatile tar.[3] 3. Optimize extraction solvent: Use a suitable organic solvent for extraction after basification. Toluene or ether are commonly used. |
| Low yield with electron-deactivated anilines | The cyclization step is slow due to the deactivated aromatic ring. | 1. Increase reaction temperature and time: Harsher conditions may be required to drive the reaction to completion. 2. Consider alternative synthetic routes: For strongly deactivated systems, other quinoline synthesis methods like the Friedländer or Combes synthesis might be more suitable.[1] |
Quantitative Data on Reaction Parameters
The following table summarizes reported yields for the Skraup synthesis under various conditions.
| Aniline Derivative | Oxidizing Agent | Moderator/Catalyst | Reaction Conditions | Yield (%) |
| Aniline | Nitrobenzene | Ferrous Sulfate | Conventional Heating | 84-91 |
| o-Bromoaniline | Not Specified | Not Specified | Conventional Heating | ~75 |
| o-Nitroaniline | Not Specified | Not Specified | Conventional Heating | ~17 |
| 4-Hydroxyaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 66 |
| 4-Methoxyaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 36 |
| 4-Fluoroaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 50 |
| 4-Chloroaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 46 |
| 4-Methylaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 49 |
| 4-Isopropylaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 63 |
| 4-Acetylaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 18 |
| Aniline | None | Ionic Liquid | Microwave Heating | Very Good |
Experimental Protocols
Key Experiment: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Aniline (2.3 moles)
-
Glycerol (c.p., 9.4 moles)
-
Nitrobenzene (1.4 moles)
-
Concentrated Sulfuric Acid (400 cc)
-
Ferrous Sulfate (powdered, crystalline, 80 g)
-
40% Sodium Hydroxide solution
-
Sodium Nitrite
Procedure:
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser, add the reagents in the following order: 80 g of powdered ferrous sulfate, 865 g of glycerol, 218 g of aniline, 170 g of nitrobenzene, and 400 cc of concentrated sulfuric acid.
-
Heating: Thoroughly mix the contents. Heat the flask gently with a flame, moving it around the bottom to avoid localized heating. Once the reaction begins (indicated by bubbling), remove the heat. The reaction should proceed vigorously but controllably. If it subsides, apply gentle heat to maintain a brisk reflux.
-
Reflux: After the initial vigorous reaction has ceased, continue to boil the mixture for five hours.
-
Work-up - Steam Distillation: Allow the flask to cool to about 100°C and transfer the contents to a larger flask for steam distillation. Rinse the reaction flask with a small amount of water and add it to the distillation flask. Steam distill to remove any unreacted nitrobenzene.
-
Neutralization and Second Steam Distillation: After the nitrobenzene has been removed, cautiously add 1.5 kg of 40% sodium hydroxide solution to the hot residue in the distillation flask. The heat of neutralization will cause the mixture to boil. Steam distill the liberated quinoline.
-
Purification of Crude Quinoline: Separate the crude quinoline from the distillate. To remove any remaining aniline, add concentrated sulfuric acid to the distillate, cool to 0-5°C, and add a saturated solution of sodium nitrite until an excess of nitrous acid is present. Warm the mixture on a steam bath for one hour, then steam distill again.
-
Final Purification: Neutralize the distillate with 40% sodium hydroxide and steam distill the quinoline. The crude product is then distilled under reduced pressure.
Visualizations
Caption: The reaction mechanism of the Skraup synthesis of quinoline.
Caption: A troubleshooting workflow for addressing low yield in the Skraup synthesis.
Caption: Logical relationships between common issues leading to low yield in the Skraup synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Skraup Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 6. researchgate.net [researchgate.net]
Preventing di-bromination in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on preventing di-bromination during the synthesis of bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a mono-brominated quinoline, but my reaction yields a significant amount of di-brominated product. What are the common causes for this?
A1: The formation of di-brominated quinolines is a frequent issue in electrophilic aromatic substitution reactions. Several factors can contribute to this over-halogenation:
-
Reaction Temperature: Higher reaction temperatures often provide the activation energy needed for a second bromination to occur.
-
Molar Ratio of Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine, NBS) is a direct cause of di-bromination.
-
Reaction Time: Allowing the reaction to proceed for an extended period after the mono-bromination is complete can lead to the formation of di-substituted products.
-
Activating Substituents: The presence of electron-donating groups (e.g., -OH, -OR, -NH2) on the quinoline ring increases its nucleophilicity, making it more susceptible to multiple brominations.[1][2]
-
Choice of Solvent: The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.
Q2: How can I control the regioselectivity of bromination to favor a specific mono-bromo isomer?
A2: Achieving high regioselectivity in quinoline bromination requires careful control of the reaction conditions. Here are some strategies:
-
Use of N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to molecular bromine and often provides better selectivity for mono-bromination.[3][4][5]
-
Low-Temperature Reactions: Performing the bromination at reduced temperatures (e.g., 0 °C or below) can help to minimize di-bromination by slowing down the reaction rate.[1]
-
Protecting Groups: In the case of highly activated quinolines (e.g., hydroxyquinolines), protecting the activating group can prevent over-bromination.
-
Solvent Selection: The choice of solvent can significantly impact the outcome. For instance, bromination in concentrated sulfuric acid tends to direct bromination to the homocyclic ring.[3]
-
Gaseous Phase Bromination: The bromination of quinoline in the gaseous phase at 300°C has been shown to yield 3-bromoquinoline.[6]
Q3: Are there any alternative methods to direct bromination for synthesizing mono-bromoquinolines?
A3: Yes, several alternative synthetic routes can provide better control and yield of mono-brominated quinolines:
-
Synthesis from Substituted Anilines: A common strategy is to use a bromo-substituted aniline as a starting material in a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. This pre-places the bromine atom in the desired position.
-
Halogen Exchange Reactions: In some cases, it is possible to synthesize a chloro- or iodo-quinoline and then perform a halogen exchange reaction to obtain the desired bromo-quinoline.
-
Directed C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation can offer high regioselectivity for the functionalization of quinolines, including bromination.[7]
Troubleshooting Guides
Problem: Formation of 3,6-dibromoquinoline when targeting 3-bromoquinoline.
Solution:
-
Reduce the Equivalents of Brominating Agent: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent.
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second bromination.
-
Change the Brominating Agent: Switch from molecular bromine to a less reactive source like N-bromosuccinimide (NBS).
-
Modify the Synthetic Strategy: Consider synthesizing the 1,2,3,4-tetrahydroquinoline analogue first, performing the bromination, and then aromatizing the ring. This can alter the directing effects of the substituents.[8][9]
Problem: A mixture of 5-bromo and 7-bromo isomers is obtained during the bromination of 8-hydroxyquinoline.
Solution:
-
Optimize Solvent and Temperature: The bromination of 8-hydroxyquinoline is highly sensitive to reaction conditions. For instance, bromination in dilute H2SO4 at 15 °C has been reported to favor the formation of the 5,7-dibromo derivative, while lower temperatures can yield mono-bromo products.[1]
-
Use a Bulky Brominating Agent: Employing a sterically hindered brominating agent might favor substitution at the less hindered position.
-
Purification: If a mixture is unavoidable, careful column chromatography or recrystallization may be required to separate the isomers.[1]
Data Presentation
Table 1: Comparison of Bromination Methods for Quinoline Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 8-Methoxyquinoline | Br2 (1.1 eq) | CHCl3 | Room Temp | 5-Bromo-8-methoxyquinoline | 92 | [1][2] |
| 8-Hydroxyquinoline | Br2 (1.5 eq) | CH3CN | 0 | Mixture of 5,7-dibromo and 7-bromo | - | [2] |
| 8-Hydroxyquinoline | Br2 (2.0 eq) | CHCl3 | Room Temp | 5,7-Dibromo-8-hydroxyquinoline | 90 | [2] |
| Quinoline | Quinoline Perbromide | - | 180 | 3-Bromoquinoline | - | [10] |
| Quinoline | Br2 (gaseous) | - | 300 | 3-Bromoquinoline | - | [6] |
| 1,2,3,4-Tetrahydroquinoline | NBS | Benzene | Reflux | 3,6,8-Tribromoquinoline | - | [4] |
Experimental Protocols
Detailed Methodology for the Selective Mono-bromination of 8-Methoxyquinoline
This protocol is adapted from a literature procedure for the synthesis of 5-bromo-8-methoxyquinoline with a high yield and selectivity.[1][2]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br2)
-
Chloroform (CHCl3), distilled
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Alumina for column chromatography
-
Ethyl Acetate (EtOAc) and Hexane for elution
Procedure:
-
In a round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform.
-
In a separate dropping funnel, prepare a solution of bromine (1.1 eq) in chloroform.
-
Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over a period of 10 minutes.
-
Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).
-
Evaporate the solvent from the collected fractions to obtain the pure 5-bromo-8-methoxyquinoline.
Mandatory Visualizations
Caption: General reaction pathway for the electrophilic bromination of quinoline.
Caption: Troubleshooting logic for preventing di-bromination in quinoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 8. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]
Technical Support Center: TLC Analysis of Nitroquinoline Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Thin Layer Chromatography (TLC) analysis of nitroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of streaking or tailing of nitroquinoline derivatives on a TLC plate?
A1: Streaking or tailing is a frequent issue in TLC analysis.[1][2] The most common causes include sample overloading, where the concentration of the spotted sample is too high.[3][4][5] Additionally, the basic nature of the quinoline nitrogen in nitroquinoline derivatives can lead to strong interactions with the acidic silica gel on the TLC plate, causing tailing.[2][6][7] The use of a highly polar solvent to dissolve the sample for spotting can also result in streaking.
Q2: How can I prevent my nitroquinoline derivative spots from streaking?
A2: To prevent streaking, you can try the following:
-
Dilute your sample: The simplest solution is often to dilute your sample before spotting it on the TLC plate.[3][5]
-
Add a basic modifier to the mobile phase: To counteract the interaction between the basic nitroquinoline and acidic silica, add a small amount of a base like triethylamine (0.1–2.0%) or ammonia to your eluent.[3][6]
-
Use an appropriate spotting solvent: Ensure your sample is dissolved in a solvent of low polarity and volatility for spotting.
Q3: My spots are not moving from the baseline (low Rf value). What does this mean and how can I fix it?
A3: If your spots remain at the baseline, it indicates that your mobile phase (eluent) is not polar enough to move the compound up the plate.[3] Nitroquinoline derivatives can be quite polar, and a non-polar solvent will not effectively displace them from the polar silica gel. To fix this, you need to increase the polarity of your eluent system.[3] This can be achieved by increasing the proportion of the more polar solvent in your solvent mixture.[3]
Q4: My spots are running at the solvent front (high Rf value). How do I resolve this?
A4: When spots travel with the solvent front, it signifies that the eluent is too polar.[3][8] This causes the compound to spend too much time in the mobile phase and not enough time interacting with the stationary phase, leading to poor separation. To resolve this, decrease the polarity of your eluent by reducing the proportion of the polar solvent or choosing a less polar solvent system altogether.[3] An ideal Rf value is generally considered to be between 0.2 and 0.7.[9]
Q5: The spots of my nitroquinoline derivatives are not visible under UV light. What should I do?
A5: While many aromatic compounds like nitroquinolines are UV-active, it's possible your derivative is not, or the concentration is too low.[3][4] If you don't see spots under a UV lamp, you can try the following:
-
Concentrate the sample spot: Apply the sample multiple times to the same spot, allowing the solvent to dry between each application.[3][4]
-
Use a chemical stain: Stains like potassium permanganate or iodine vapor can be used to visualize compounds that are not UV-active.[10]
Troubleshooting Guides
Issue 1: Poor Separation of Spots
| Potential Cause | Solution |
| Incorrect Solvent System Polarity | If spots are too low (low Rf), increase the eluent's polarity. If spots are too high (high Rf), decrease the eluent's polarity.[3] |
| Complex Mixture | If you have a mixture of products with similar polarities, try a different solvent system to improve resolution. |
| Plate Overloading | Using a sample that is too concentrated can cause spots to merge. Dilute the sample and re-run the TLC.[11] |
| Uneven Solvent Front | An uneven solvent front can lead to poor separation. Ensure the TLC plate is placed vertically in the chamber and that the chamber is not disturbed during development.[4][5] |
Issue 2: Abnormal Spot Shape
| Potential Cause | Solution |
| Streaking/Tailing | Caused by sample overloading or interaction of basic compounds with acidic silica. Dilute the sample or add a basic modifier (e.g., triethylamine) to the eluent.[2][3][6] |
| Large Spots | Spotting with too much sample solution at once. Apply smaller amounts of the sample solution multiple times to the same spot, allowing it to dry in between.[2][11] |
| Crescent-Shaped Spots | This can happen if the spotting capillary scratches or damages the silica layer on the plate. Be gentle when spotting. |
Experimental Protocols
Standard TLC Analysis of Nitroquinoline Derivatives
1. Preparation of the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the surface.
-
Using a soft pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.[12]
-
Mark small ticks on the origin line where you will spot your samples.
2. Sample Preparation and Spotting:
-
Prepare a dilute solution of your nitroquinoline derivative (a concentration of around 1% is a good starting point) in a volatile solvent like dichloromethane or ethyl acetate.[13]
-
Use a capillary tube to draw up a small amount of the sample solution.
-
Gently touch the end of the capillary tube to the corresponding tick mark on the origin line of the TLC plate. Allow the spot to dry completely. For more concentrated spots, you can apply the sample multiple times, ensuring the spot is dry before reapplying.[4]
3. Preparation of the Developing Chamber:
-
Pour your chosen solvent system (eluent) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[13][14]
-
To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper that is partially submerged in the solvent.[13]
-
Cover the chamber and let it sit for a few minutes to become saturated.
4. Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to travel up the plate through capillary action. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[8]
-
Immediately mark the position of the solvent front with a pencil.[8]
5. Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots. For nitroquinoline derivatives, this is typically done by observing the plate under a UV lamp (at 254 nm or 366 nm).
-
If spots are not visible under UV light, use an appropriate chemical stain (e.g., iodine vapor or potassium permanganate dip).
6. Calculation of Rf Value:
-
The Retention Factor (Rf) is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[15]
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
Common TLC Solvent Systems
The choice of solvent system is crucial for good separation.[16] Below is a table of common solvents used in TLC, ordered by increasing polarity. Mixtures of these solvents are often used to achieve the desired separation. For nitroquinoline derivatives, which are often polar, mixtures of hexanes or dichloromethane with ethyl acetate or methanol are common starting points.
| Solvent | Polarity | Notes |
| Hexane / Petroleum Ether | Very Low | Often used with a more polar solvent like ethyl acetate.[13][16] |
| Toluene | Low | Can be used in combination with dichloromethane.[16] |
| Dichloromethane (DCM) | Medium-Low | A versatile solvent often mixed with more polar or non-polar solvents.[16] |
| Diethyl Ether | Medium | Often used with hexanes.[16] |
| Ethyl Acetate (EtOAc) | Medium | A common solvent, frequently mixed with hexanes.[16][17] |
| Acetone | Medium-High | Can be used as a component in solvent systems.[13] |
| Methanol (MeOH) | High | Used in small percentages with less polar solvents like DCM for highly polar compounds.[16][17] |
| Acetic Acid | Very High | Can be added in small amounts (e.g., 1%) to the eluent for acidic compounds.[2][13] |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for streaking or tailing spots.
Caption: Troubleshooting workflow for poor spot separation based on Rf values.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. youtube.com [youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. Khan Academy [khanacademy.org]
- 16. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Production of 5-Bromo-6-methoxy-8-nitroquinoline
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of 5-Bromo-6-methoxy-8-nitroquinoline. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Bromo-6-methoxyquinoline | Incomplete bromination. | Ensure the use of freshly recrystallized N-Bromosuccinimide (NBS). Monitor the reaction progress using TLC. Consider slightly increasing the equivalents of NBS, but avoid significant excess to prevent the formation of di-bromo species. |
| Formation of isomers (e.g., 7-bromo isomer). | Maintain strict temperature control during the bromination step. The reaction should be carried out at a low temperature to enhance regioselectivity. | |
| Formation of Impurities During Nitration | Reaction temperature is too high, leading to side reactions or decomposition. | The nitration reaction is highly exothermic and requires careful temperature management. Add the nitrating agent (e.g., potassium nitrate in sulfuric acid) portion-wise while maintaining a low internal temperature, typically below -10°C.[1] |
| Starting material is not fully consumed. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. Allow the reaction to proceed for a sufficient duration after the addition of the nitrating agent. | |
| Difficult Purification of the Final Product | Presence of unreacted starting materials or isomeric impurities. | Optimize the reaction conditions to maximize conversion and selectivity. For purification, column chromatography on silica gel is an effective method. A solvent system such as dichloromethane/diethyl ether can be used for elution.[1] Recrystallization from a suitable solvent like chloroform or ethylene dichloride can also be employed to improve purity.[2] |
| Inconsistent Results on Scale-Up | Poor heat transfer in larger reaction vessels. | When scaling up, ensure that the reactor is equipped with an efficient cooling system and a powerful mechanical stirrer to maintain uniform temperature and mixing. The rate of addition of reagents should be carefully controlled to manage the exotherm. |
| Changes in reagent quality or source. | Qualify all raw materials before use in a large-scale synthesis. Minor impurities in starting materials can have a significant impact on the reaction outcome at a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: A common and effective starting material is 6-methoxyquinoline. The synthesis typically involves a two-step process: bromination to introduce the bromine atom at the 5-position, followed by nitration to add the nitro group at the 8-position.
Q2: How critical is the temperature control during the bromination step?
A2: Strict temperature control is crucial during bromination to ensure high regioselectivity for the 5-bromo isomer.[1] Deviations from the optimal low temperature can lead to the formation of other bromo-isomers, which can be difficult to separate from the desired product.[1]
Q3: What are the main safety precautions to consider during the nitration step?
A3: The nitration reaction is highly exothermic and can become violent if not properly controlled.[2] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. The reaction should be conducted in a well-ventilated fume hood, and a safety shower should be readily accessible.[2] Careful control of the reaction temperature by slow, portion-wise addition of the nitrating agent to a cooled reaction mixture is paramount.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point.
Q5: Are there any specific recommendations for the purification of the final product?
A5: Column chromatography on silica gel is a reliable method for purifying the crude product.[1] A gradient elution with a solvent system like dichloromethane/diethyl ether can effectively separate the desired product from impurities.[1] Subsequent recrystallization from a suitable solvent, such as chloroform or ethylene dichloride, can further enhance the purity.[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-methoxyquinoline
This protocol is adapted from procedures for the bromination of similar quinoline and isoquinoline structures.
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, charge with concentrated sulfuric acid (96%). Cool the acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 6-methoxyquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.
-
Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Bromination: Add N-bromosuccinimide (NBS) (recrystallized, 1.1 equivalents) in portions to the vigorously stirred solution, maintaining the internal temperature between -25°C and -20°C.
-
Reaction Monitoring: Stir the suspension efficiently at -22 ± 1°C for 2 hours, then at -18 ± 1°C for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture onto crushed ice. Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
Extraction: Extract the aqueous suspension with diethyl ether. Wash the combined organic layers with 1M NaOH and then with water.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is a modified procedure based on the nitration of related compounds.[1]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 5-Bromo-6-methoxyquinoline in concentrated sulfuric acid at 0°C.
-
Cooling: Cool the solution to -15°C in an ice-salt bath.
-
Nitration: Add potassium nitrate (1.05 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not exceed -10°C.
-
Reaction: Stir the mixture at -10°C for 1 hour.
-
Warming: Remove the cooling bath and allow the solution to stir and warm to room temperature overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Precipitation: Adjust the pH to 8.0 with 25% aqueous ammonia, maintaining the internal temperature below 30°C. Stir the resulting suspension in an ice-water bath for 2 hours.
-
Isolation: Isolate the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and then with a small amount of cold methanol to remove impurities.[2] The product can be further purified by recrystallization from chloroform or by column chromatography.[1][2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
Unveiling the Spectroscopic Signature of 5-Bromo-6-methoxy-8-nitroquinoline: A Comparative Analysis
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed spectroscopic comparison of 5-Bromo-6-methoxy-8-nitroquinoline, a substituted quinoline of interest, with closely related analogues. Due to the limited availability of direct experimental spectra for the target compound, this guide leverages data from structurally similar molecules to infer its spectroscopic properties and provide a valuable comparative framework.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its analogues. This comparative approach allows for an estimation of the expected spectral features of the target compound.
Table 1: ¹H NMR and ¹³C NMR Spectral Data of Substituted Quinolines
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | CDCl₃ | H-2: ~8.8-9.0, H-3: ~7.4-7.6, H-4: ~8.1-8.3, H-7: ~7.2-7.4, OCH₃: ~4.0 | C-2: ~150, C-3: ~122, C-4: ~135, C-4a: ~128, C-5: ~115 (C-Br), C-6: ~155 (C-O), C-7: ~105, C-8: ~140 (C-NO₂), C-8a: ~148, OCH₃: ~56 |
| 6-Methoxy-4-phenylquinoline | CDCl₃ | H-2: 8.78 (d, J=4.4 Hz), H-3: 7.27 (d, J=4.3 Hz), H-5: 8.07 (d, J=9.2 Hz), H-7: 7.37 (dd, J=9.2, 2.8 Hz), H-8: 7.22 (d, J=2.8 Hz), Phenyl-H: 7.04-7.43 (m), OCH₃: 3.78 (s) | C-2: 147.4, C-3: 121.6, C-4: 146.8, C-4a: 127.5, C-5: 131.2, C-6: 157.8, C-7: 121.7, C-8: 103.6, C-8a: 144.8, Phenyl-C: 113.8-139.6, OCH₃: 55.3 |
| 6-Methoxy-3-methyl-4-phenylquinoline | CDCl₃ | H-2: 8.70 (s), H-5: 8.01 (d, J=9.1 Hz), H-7: 7.32-7.22 (m), H-8: 6.69 (d, J=2.8 Hz), Phenyl-H: 7.22-7.57 (m), OCH₃: 3.67 (s), CH₃: 2.22 (s) | C-2: 150.2, C-3: 128.2, C-4: 145.0, C-4a: 127.8, C-5: 130.8, C-6: 157.7, C-7: 120.3, C-8: 104.0, C-8a: 143.0, Phenyl-C: 128.5-137.1, OCH₃: 55.2, CH₃: 17.6 |
Note: Predicted values for this compound are based on the analysis of substituent effects in related quinoline structures.
Table 2: IR and Mass Spectrometry Data of Substituted Quinolines
| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Molecular Formula: C₁₀H₇BrN₂O₃, Molecular Weight: 283.08 g/mol [1][2] | Predicted [M]+ at 282/284 (due to Br isotopes). Predicted fragments corresponding to loss of NO₂, OCH₃, and Br. |
| 6-Methoxy-8-nitroquinoline | Available as a spectrum from NIST. Characteristic peaks for C=C, C=N, N-O, and C-O stretching are expected. | Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol [3][4]. |
| 8-Nitroquinoline | - | [M]+ at 174. Other major peaks at 128, 116, 101.[5] |
| 8-Hydroxy-5-nitroquinoline | Characterized by IR and FT-Raman spectroscopy.[6] | - |
Table 3: UV-Vis Spectroscopic Data of Nitro-substituted Quinolines
| Compound | Solvent | λmax (nm) |
| 8-Nitroquinoline | - | 275, 301, 315[5] |
| 6-Nitroquinoline Fumaric Acid | - | 333[6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are typical protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: ¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique for volatile compounds.
-
Data Acquisition: The mass spectrometer is scanned over a specific mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over a wavelength range (e.g., 200-800 nm), and the wavelengths of maximum absorbance (λmax) are recorded.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the characterization process and the potential biological context of quinoline derivatives, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway in cancer cells by a quinoline derivative.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C10H7BrN2O3 | CID 94809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]
- 4. 6-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 5-Bromo-6-methoxy-8-nitroquinoline and Chloroquine
A detailed guide for researchers, scientists, and drug development professionals.
In the landscape of drug discovery, the quinoline scaffold has historically been a cornerstone for the development of therapeutic agents, most notably in the fight against malaria. Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades and continues to be a subject of research for its diverse biological activities, including anticancer and antiviral properties. This guide provides a comparative overview of the known biological activities of chloroquine and explores the potential therapeutic profile of a lesser-studied derivative, 5-Bromo-6-methoxy-8-nitroquinoline.
Due to a lack of direct comparative experimental data for this compound, this guide will extrapolate its potential activities based on the well-documented structure-activity relationships (SAR) of its constituent chemical moieties: the 6-methoxyquinoline and 8-nitroquinoline cores. Chloroquine's established profile will serve as a benchmark for this comparative analysis.
Chloroquine: A Multifaceted Biological Agent
Chloroquine's primary and most well-understood mechanism of action is as an antimalarial agent. It functions by accumulating in the acidic food vacuole of the Plasmodium parasite, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.[1] Beyond its antimalarial effects, chloroquine has demonstrated a range of other biological activities.
Anticancer Activity: Chloroquine is known to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. By blocking this pathway, chloroquine can enhance the efficacy of conventional cancer therapies.
Antiviral Activity: Chloroquine has been investigated for its broad-spectrum antiviral properties, which are thought to stem from its ability to interfere with viral entry and replication by altering the pH of endosomes.
This compound: A Profile Based on Structural Analogs
Potential Antimalarial Activity: The quinoline core is a key pharmacophore for antimalarial activity. The presence of a methoxy group at the 6-position has been associated with antimalarial efficacy in some quinoline derivatives.[2][3] Furthermore, structure-activity relationship studies have indicated that substitutions on the quinoline ring can modulate activity.[2]
Potential Anticancer Activity: Nitroaromatic compounds, including nitroquinolines, have been explored for their anticancer properties. The electron-withdrawing nature of the nitro group can contribute to cytotoxic activity.[4] Quinolinone derivatives with electron-withdrawing groups like nitro groups have shown stronger anticancer activity than those with electron-donating groups.[4]
Potential Antimicrobial Activity: Derivatives of 6-methoxyquinoline have been investigated for their antibacterial and antifungal properties.[5][6] The presence of this moiety in this compound suggests it may also exhibit antimicrobial effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for chloroquine and highlight the absence of data for this compound.
Table 1: Antimalarial Activity
| Compound | Target | Assay | IC50 / EC50 | Citation |
| Chloroquine | Plasmodium falciparum (CQ-sensitive strains) | In vitro growth inhibition | Sub-micromolar range | [1] |
| This compound | Not Available | Not Available | Not Available | - |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Citation |
| Chloroquine | Various cancer cell lines | Cytotoxicity (e.g., MTT assay) | Micromolar range | - |
| This compound | Not Available | Not Available | Not Available | - |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and chloroquine, the following standard experimental protocols are recommended.
In Vitro Antimalarial Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against Plasmodium falciparum.
Method: A common method is the [³H]-hypoxanthine incorporation assay.
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: A serial dilution of the test compounds (and chloroquine as a positive control) is prepared in 96-well microtiter plates.
-
Incubation: Infected erythrocytes are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are incubated for 48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing Mechanisms and Workflows
To illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
While chloroquine remains a vital tool in pharmacology and a benchmark for antimalarial research, the exploration of novel quinoline derivatives is crucial for overcoming drug resistance and discovering new therapeutic applications. This compound, based on the analysis of its structural components, presents an intriguing candidate for investigation. The presence of the 6-methoxy and 8-nitro groups on the quinoline scaffold suggests a potential for multifaceted biological activity, including antimalarial, anticancer, and antimicrobial effects.
It is imperative that future research endeavors undertake direct experimental evaluation of this compound to validate these hypotheses. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of its biological profile will be essential to determine its potential as a lead compound for the development of new therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. malariaworld.org [malariaworld.org]
- 3. nbinno.com [nbinno.com]
- 4. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Potency of Bromo-Methoxy-Nitroquinolines: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of bromo-methoxy-nitroquinoline derivatives, focusing on their structure-activity relationships (SAR) primarily in the context of anticancer and antimicrobial applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how specific substitutions on the quinoline scaffold influence its therapeutic potential.
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biological activities, including antimalarial, antimicrobial, and anticancer effects.[1] The introduction of various functional groups, such as bromo, methoxy, and nitro moieties, can significantly modulate the physicochemical properties and, consequently, the biological efficacy and selectivity of these compounds. This guide synthesizes findings from multiple studies to elucidate the SAR of this specific class of substituted quinolines.
Comparative Analysis of Biological Activity
The biological evaluation of bromo-methoxy-nitroquinoline derivatives has revealed significant potential, particularly as anticancer agents. The strategic placement of bromo, methoxy, and nitro groups on the quinoline ring system has been shown to drastically influence their cytotoxic and antiproliferative activities against various cancer cell lines.
Anticancer Activity
The antiproliferative effects of various substituted quinolines have been evaluated against a panel of cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of a compound's potency in inhibiting cancer cell growth.
A key finding is that the presence of a nitro group, particularly at the C-5 position of the quinoline ring, can significantly enhance antiproliferative effects.[2] For instance, 6,8-dibromo-5-nitroquinoline (Compound 17 ) demonstrated notable inhibitory activity against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively.[2] This is in stark contrast to its precursor, 6,8-dibromoquinoline, which showed no inhibitory activity.[2] This highlights the synergistic effect of bromine and nitro substitutions in boosting anticancer potency.[2]
Furthermore, the presence of a methoxy group, which can be converted to a hydroxyl group, also plays a crucial role. One study reported that the bromination of 3,6,8-trimethoxyquinoline to yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11 ) led to a substantial increase in antiproliferative activity, with low IC50 values against the tested cell lines.[2] This aligns with previous findings where brominated 8-hydroxyquinolines exhibited potent anticancer activity.[2]
Below is a summary of the IC50 values for selected bromo-methoxy-nitroquinoline derivatives against various cancer cell lines.
| Compound ID | Structure | C6 (IC50 µM) | HT29 (IC50 µM) | HeLa (IC50 µM) | Reference |
| 7 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | - | - | - | [2] |
| 11 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 9.6 µg/mL | 5.45 µg/mL | - | [2] |
| 17 | 6,8-Dibromo-5-nitroquinoline | 50.0 | 26.2 | 24.1 | [2] |
Note: IC50 values for compound 11 are provided in µg/mL in the source material.
Experimental Protocols
The evaluation of the biological activity of these compounds involves a series of well-defined experimental procedures. Below are the methodologies for key assays cited in the literature.
Synthesis of 6,8-Dibromo-5-nitroquinoline (17)
-
Dissolution: 1.00 g (3.484 mmol) of 6,8-dibromoquinoline is dissolved in 10 mL of sulfuric acid.[2]
-
Cooling: The solution is chilled to -5°C in a salt-ice bath.[2]
-
Nitration: A solution of 50% nitric acid in 20 mL of sulfuric acid is slowly added to the 6,8-dibromoquinoline solution while maintaining the temperature at -5°C with stirring.[2]
-
Reaction: The mixture is stirred for 1 hour in the ice bath, after which it is allowed to reach room temperature.[2]
-
Quenching: The resulting red solution is poured onto 50 g of crushed ice in a beaker.[2]
-
Extraction: After the ice melts, the mixture is extracted three times with 40 mL of CH2Cl2.[2]
Antiproliferative Activity Assessment (BCPE Assay)
The antiproliferative activities of the synthesized quinoline derivatives were assessed against C6, HeLa, and HT29 cancer cell lines using the BCPE (Bovine Corneal Stromal Cells Proliferation and Extracellular Matrix) assay.[2]
Cytotoxicity Evaluation (LDH Assay)
The cytotoxic effects of the compounds were evaluated using the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity as an indicator of cell viability.[2] This is crucial to ensure that the observed antiproliferative effects are not due to general toxicity to all cells.
Apoptosis Induction (DNA Laddering)
The ability of the compounds to induce programmed cell death (apoptosis) was confirmed through DNA laddering analysis.[2] Apoptosis is a key mechanism for many anticancer drugs.
Topoisomerase I Inhibition Assay
Human topoisomerase I is a critical enzyme involved in DNA replication and repair, making it a key target for anticancer drugs.[2] The inhibitory effect of the compounds on this enzyme was evaluated to understand their mechanism of action.
Visualizing the Structure-Activity Landscape
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Quinoline Efficacy in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various substituted quinolines, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the structure-activity relationships and comparative efficacy of this important class of antimicrobial agents.
Quantitative Efficacy of Substituted Quinolines
The antimicrobial efficacy of substituted quinolines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of representative substituted quinolines against common Gram-positive and Gram-negative bacteria, compiled from various in vitro studies. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Values (µg/mL) of Fluoroquinolones against Gram-Positive Bacteria
| Quinolone Derivative | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis |
| Ciprofloxacin | 0.25 - 1.0 | 0.5 - >128 | 0.5 - 2.0 | 0.5 - 4.0 |
| Levofloxacin | 0.12 - 0.5 | 0.25 - 64 | ≤0.06 - 1.0 | 1.0 - 8.0 |
| Moxifloxacin | ≤0.06 - 0.25 | 0.12 - 32 | ≤0.06 - 0.5 | 0.25 - 2.0 |
| Gatifloxacin | 0.05 - 0.25 | 0.12 - 32 | ≤0.06 - 0.5 | 0.5 - 4.0 |
| Gemifloxacin | ≤0.03 - 0.12 | 0.06 - 16 | ≤0.03 | 0.12 - 1.0 |
| Rufloxacin | 4.0 | 4.0 | - | >16 |
Data compiled from multiple sources, and ranges may vary based on specific strains and testing conditions.[1][2][3]
Table 2: Comparative MIC Values (µg/mL) of Fluoroquinolones against Gram-Negative Bacteria
| Quinolone Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Haemophilus influenzae |
| Ciprofloxacin | ≤0.015 - 0.25 | 0.25 - 1.0 | ≤0.03 - 0.5 | ≤0.015 - 0.03 |
| Levofloxacin | ≤0.03 - 0.5 | 0.5 - 2.0 | ≤0.06 - 1.0 | ≤0.03 - 0.06 |
| Moxifloxacin | ≤0.06 - 0.5 | 1.0 - 8.0 | ≤0.06 - 0.5 | ≤0.03 |
| Gatifloxacin | ≤0.03 - 0.25 | 0.5 - 4.0 | ≤0.03 - 0.5 | ≤0.03 |
| Gemifloxacin | ≤0.03 - 0.12 | 1.0 - 8.0 | ≤0.03 - 0.25 | ≤0.015 |
| Rufloxacin | 1.0 | >16 | 1.0 | - |
Data compiled from multiple sources, and ranges may vary based on specific strains and testing conditions.[1][3][4]
Experimental Protocols for Antimicrobial Susceptibility Testing
The data presented in this guide is primarily derived from two standardized antimicrobial susceptibility testing methods: Broth Microdilution and Agar Disk Diffusion. The general protocols for these methods are outlined below.
Broth Microdilution Method (for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The procedure is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Experimental Workflow for Broth Microdilution
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared by selecting isolated colonies from an overnight culture and suspending them in a sterile broth or saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the substituted quinoline compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16 to 20 hours in ambient air.[8]
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible growth.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Experimental Workflow for Agar Disk Diffusion
Caption: Workflow for the Kirby-Bauer agar disk diffusion susceptibility test.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland turbidity standard.[7][9]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[9][10]
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the substituted quinoline are placed on the surface of the inoculated agar plate using sterile forceps.[9]
-
Incubation: The plates are inverted and incubated at 35-37°C for 16 to 18 hours.[9]
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to the established breakpoints provided by the CLSI.[11]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Substituted quinolines, particularly the fluoroquinolone subclass, exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target of quinolones is DNA gyrase (a type II topoisomerase). This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing it and leading to the formation of double-strand DNA breaks.[13][14][15]
-
Inhibition of Topoisomerase IV: In most Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA into daughter cells, ultimately leading to cell death.[12][13]
The dual-targeting mechanism of quinolones contributes to their broad spectrum of activity.
Signaling Pathway of Quinolone Action
Caption: The mechanism of action of substituted quinolones, leading to bacterial cell death.
References
- 1. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative activity of the new fluoroquinolone rufloxacin (MF 934) against clinical isolates of gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 8. mdpi.com [mdpi.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Gyrase as a Target for Quinolones [mdpi.com]
The Versatility of 5-Bromo-6-methoxy-8-nitroquinoline: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, the quinoline core remains a privileged motif in medicinal chemistry. This guide provides a comprehensive validation of 5-Bromo-6-methoxy-8-nitroquinoline as a versatile synthetic building block, offering a comparative analysis with viable alternatives, supported by experimental data and detailed protocols.
This compound presents a unique combination of functional groups: a nucleophilic methoxy group, an electrophilically activatable nitro group, and a strategically positioned bromine atom, rendering it an ideal substrate for a variety of cross-coupling reactions. This trifecta of reactivity allows for sequential and site-selective modifications, making it a valuable tool in the synthesis of polysubstituted quinoline derivatives for drug discovery and materials science.
Comparative Analysis of Synthetic Building Blocks
To objectively assess the performance of this compound, a comparison with two pertinent alternatives, 5-Bromo-8-nitroisoquinoline and 5,7-Dibromo-8-hydroxyquinoline , is presented. These alternatives share key structural features, such as a bromine atom for cross-coupling and a nitro or hydroxyl group that influences the electronic properties and allows for further functionalization.
| Feature | This compound | 5-Bromo-8-nitroisoquinoline | 5,7-Dibromo-8-hydroxyquinoline |
| Synthesis | Modified Skraup Reaction | Bromination followed by nitration of isoquinoline | Direct bromination of 8-hydroxyquinoline |
| Reported Yield | 69%[1] | 47-51%[2] | ~98%[3] |
| Key Reactive Sites | C5-Br, C8-NO2, C6-OCH3 | C5-Br, C8-NO2 | C5-Br, C7-Br, C8-OH |
| Advantages | Defined sites for sequential functionalization; methoxy group influences electronics. | Versatile precursor for 5,8-disubstituted isoquinolines. | Two bromine atoms for dual cross-coupling; hydroxyl group for further derivatization. |
| Limitations | Skraup reaction can have harsh conditions. | Multi-step synthesis with potential for isomeric impurities. | Potential for competitive reactions at the two bromine sites. |
Experimental Protocols
Detailed methodologies for the synthesis of these key building blocks are crucial for reproducibility and informed selection.
Synthesis of this compound (Adapted from Skraup Reaction)
A detailed procedure for the synthesis of the closely related 6-methoxy-8-nitroquinoline is available and can be adapted.[1] The synthesis of this compound is reported to be achievable in 69% yield from the appropriately substituted aromatic amine using a modified Skraup reaction.[1]
-
Reaction Scheme:
Caption: Skraup synthesis of this compound.
Synthesis of 5-Bromo-8-nitroisoquinoline
This two-step, one-pot procedure involves the bromination of isoquinoline followed by nitration.
-
Bromination: Isoquinoline is dissolved in concentrated sulfuric acid and cooled. N-bromosuccinimide (NBS) is added portion-wise while maintaining a low temperature (-25 to -18°C).[2]
-
Nitration: Potassium nitrate is then added to the reaction mixture at a controlled temperature (below -10°C).[2]
-
Work-up and Isolation: The reaction mixture is poured onto ice, and the pH is adjusted to 8.0. The crude product is collected and can be purified by recrystallization or column chromatography to yield 5-bromo-8-nitroisoquinoline (47-51% yield).[2]
-
Experimental Workflow:
Caption: Synthesis workflow for 5-Bromo-8-nitroisoquinoline.
Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This synthesis involves the direct bromination of 8-hydroxyquinoline.
-
Reaction Setup: 8-hydroxyquinoline is suspended in water.[3]
-
Bromine Addition: A solution of bromine in aqueous hydrobromic acid is added dropwise to the suspension.[3][4]
-
Isolation: The resulting yellow precipitate of 5,7-dibromo-8-hydroxyquinoline is collected by filtration, washed with water, and dried. The reported yield is high, often exceeding 98%.[3]
-
Logical Relationship:
Caption: Synthesis of 5,7-Dibromo-8-hydroxyquinoline.
Performance in Cross-Coupling Reactions
The utility of these building blocks is best demonstrated by their performance in common C-C and C-N bond-forming reactions, which are staples in modern synthetic chemistry. While direct comparative data for this compound is limited, its reactivity can be inferred from studies on similar systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Bromo-substituted quinolines and isoquinolines are excellent substrates for this reaction.
-
General Reaction Pathway:
Caption: General Suzuki-Miyaura coupling pathway.
Heck Reaction
The Heck reaction provides a method for the alkenylation of aryl halides. This reaction is valuable for introducing vinyl groups, which can be further functionalized. The reaction of 2-bromo-6-methoxynaphthalene with ethylene is a known industrial process, suggesting that bromo-methoxy-substituted aromatic systems are suitable substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This reaction allows for the coupling of aryl halides with a wide variety of amines.
-
Catalytic Cycle Overview:
Caption: Simplified Buchwald-Hartwig amination cycle.
Studies on 5-bromo-8-benzyloxyquinoline have demonstrated successful Buchwald-Hartwig amination with secondary anilines, achieving yields of up to 93%.[5] This indicates that this compound is a promising substrate for introducing diverse amino functionalities at the C5 position.
Conclusion
This compound stands out as a highly functionalized and versatile building block for organic synthesis. Its preparation via a modified Skraup reaction, while potentially requiring optimization, provides a direct route to a scaffold rich in chemical handles. The presence of the bromo, methoxy, and nitro groups at strategic positions allows for a wide array of subsequent transformations, including powerful cross-coupling reactions.
While direct, head-to-head comparative data with alternatives like 5-bromo-8-nitroisoquinoline and 5,7-dibromo-8-hydroxyquinoline is sparse, the available information suggests that the choice of building block will be dictated by the specific synthetic target. For the synthesis of complex, polysubstituted quinolines where sequential and regioselective functionalization is key, this compound offers a distinct advantage. Further research into its reactivity in a broader range of cross-coupling reactions will undoubtedly solidify its position as an indispensable tool for the modern synthetic chemist.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]
- 4. DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
A Comparative Guide to Purity Analysis of Synthetic 5-Bromo-6-methoxy-8-nitroquinoline by HPLC
The rigorous assessment of purity for synthetic compounds is a cornerstone of chemical research and drug development. For novel molecules such as 5-Bromo-6-methoxy-8-nitroquinoline, a substituted quinoline with potential applications in medicinal chemistry, establishing a robust analytical method for purity determination is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and applicability to a broad range of analytes. While a specific, validated HPLC method for this compound is not widely published, a suitable method can be proposed based on the analysis of structurally similar quinoline derivatives.
Proposed HPLC Method Parameters:
A standard RP-HPLC method utilizing a C18 column is proposed for the routine purity analysis of this compound. The method parameters are designed to achieve good separation of the main compound from potential impurities.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Gradient | 30% Acetonitrile to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Rationale for Proposed Method:
The choice of a C18 column is based on the nonpolar nature of the quinoline ring system. A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities, which is crucial for separating the target compound from both more polar starting materials and less polar side-products. UV detection at 254 nm is generally effective for aromatic compounds like quinolines.
Comparison with Alternative Analytical Techniques
While HPLC is a preferred method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Higher cost of instrumentation and solvents, more complex operation. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High efficiency, excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a layer of adsorbent material, with detection via visualization under UV light or with staining reagents. | Low cost, high sample throughput, simple operation. | Lower resolution and sensitivity compared to HPLC and GC. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | High efficiency, requires very small sample volumes, low solvent consumption. | Lower sensitivity for some compounds, matrix effects can be significant. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR) without a reference standard. | Provides structural confirmation, qNMR can provide absolute purity. | Lower sensitivity, higher instrumentation cost, requires specialized expertise. |
Experimental Protocols
Proposed HPLC Method for Purity Analysis of this compound
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (if available) and test sample.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram for 30 minutes.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of synthetic routes to alternatives for 5-Bromo-6-methoxy-8-nitroquinoline, a key intermediate in various therapeutic agents. By examining compounds with alternative substituents at the 5-position, this document offers insights into reaction performance and provides detailed experimental protocols to aid in the selection of optimal synthetic strategies.
The 6-methoxy-8-nitroquinoline scaffold is a privileged structure in drug discovery, with substitutions at the 5-position playing a crucial role in modulating biological activity. While the 5-bromo derivative is widely utilized, the exploration of analogs with varying electronic and steric properties, such as chloro, fluoro, cyano, and methyl groups, is essential for expanding chemical diversity and optimizing drug candidates. This guide focuses on the practical aspects of synthesizing these valuable compounds.
Comparative Synthesis Data
The following table summarizes the key performance indicators for the synthesis of this compound and its analogs. The data has been compiled from various literature sources to provide a clear comparison of reported yields and reaction conditions.
| 5-Substituent | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Purity | Reference |
| Bromo | 4-Bromo-2-methoxy-6-nitroaniline | Glycerol, H₂SO₄, As₂O₅ | - | 117-119 °C, 7 h | 69% | Not Reported | [1] |
| Chloro | 4-Chloro-2-methoxy-6-nitroaniline | Glycerol, H₂SO₄, As₂O₅ | - | Not specified | 75% | Not Reported | [1] |
| Nitro | 6-Methoxy-8-nitroquinoline | HNO₃, H₂SO₄ | Acetic acid | 0 °C to rt, 1 h | 77% | Not Reported | [2] |
| Methyl | 2-Methoxy-4-methyl-6-nitroaniline | 3-Buten-2-one, H₃PO₄, H₃AsO₄ | - | 120 °C, 0.5 h | 35% | Not Reported | [3] |
| Fluoro | 2-Fluoro-4-methoxy-6-nitroaniline | Not specified | Not specified | Not specified | Not Reported | Not Reported | - |
| Cyano | 5-Bromo-8-methoxypsoralen (analogous system) | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF/H₂O | 100 °C, 16 h | Not Reported for quinoline | Not Reported | [4] |
Note: Direct comparative studies for all analogs under identical conditions are limited. The data presented is based on reported individual syntheses. Purity is often not explicitly stated in older literature and may require modern analytical validation. The synthesis of the 5-fluoro and 5-cyano derivatives of 6-methoxy-8-nitroquinoline is not well-documented in the readily available literature, hence the absence of specific data. The cyano derivative synthesis is referenced from a psoralen system, which may offer a potential route for the quinoline analog.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key 5-substituted 6-methoxy-8-nitroquinolines, based on established literature procedures.
General Skraup Synthesis for 5-Halo-6-methoxy-8-nitroquinolines
This protocol is adapted from the well-established Skraup synthesis of quinolines and is applicable for the preparation of 5-bromo and 5-chloro analogs.
dot
Caption: General workflow for the Skraup synthesis.
Procedure:
-
To a mixture of the appropriately substituted 4-halo-2-methoxy-6-nitroaniline (1.0 eq) and arsenic pentoxide (As₂O₅) (0.7 eq), add glycerol (3.7 eq).
-
With vigorous stirring, slowly add concentrated sulfuric acid (H₂SO₄) (1.7 eq). The temperature will spontaneously rise.
-
After the initial exotherm subsides, heat the reaction mixture to 117-119 °C and maintain this temperature for 7 hours.
-
Cool the mixture below 100 °C and cautiously pour it into water.
-
Allow the diluted mixture to cool, then neutralize with concentrated ammonium hydroxide (NH₄OH).
-
The crude product precipitates and is collected by filtration.
-
The solid is then dissolved in a suitable solvent (e.g., chloroform), treated with decolorizing carbon, and recrystallized to afford the pure 5-halo-6-methoxy-8-nitroquinoline.[1]
Nitration of 6-Methoxy-8-nitroquinoline for the Synthesis of 5,8-Dinitro-6-methoxyquinoline
This protocol describes the nitration at the 5-position of a pre-existing 6-methoxy-8-nitroquinoline ring.
dot
Caption: Pathway for the nitration of 6-methoxy-8-nitroquinoline.
Procedure:
-
Dissolve 6-methoxy-8-nitroquinoline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5,8-dinitro-6-methoxyquinoline.[2]
Logical Relationships in Synthesis Strategy
The choice of synthetic route is primarily dictated by the desired substituent at the 5-position and the availability of the corresponding starting materials.
dot
Caption: Decision tree for synthetic strategy.
For halogen and alkyl substituents, the Skraup synthesis starting from the appropriately substituted aniline is the most direct approach. This method builds the quinoline ring system in a one-pot reaction. For the introduction of a nitro group at the 5-position, a post-functionalization strategy via electrophilic aromatic substitution on the pre-formed 6-methoxy-8-nitroquinoline ring is more common and often more efficient. The synthesis of other analogs, such as the cyano derivative, may require more modern cross-coupling methodologies, for which the corresponding 5-bromo derivative serves as a versatile precursor.
This guide provides a foundational understanding of the synthetic landscape for 5-substituted 6-methoxy-8-nitroquinolines. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific needs. The development of more efficient and versatile synthetic methods for these important compounds remains an active area of research.
References
A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the cytotoxic properties of quinoline derivatives, direct comparative studies on a homologous series of 5-Bromo-6-methoxy-8-nitroquinoline derivatives were not available in the public domain at the time of this writing. The following compilation and analysis are based on published data for structurally related quinoline compounds, providing insights into the potential structure-activity relationships governing their cytotoxicity.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide provides a comparative overview of the cytotoxicity of various substituted quinoline derivatives, with a focus on the influence of bromo, methoxy, and nitro functional groups. The data presented is collated from several in vitro studies.
Quantitative Cytotoxicity Data
The cytotoxic effects of various quinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. The following table summarizes the IC50 values of several quinoline derivatives against various cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline Derivatives | ||||
| 8-Hydroxy-5-nitroquinoline (NQ) | 5-nitro, 8-hydroxy | Raji (B-cell lymphoma) | 0.438 | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | C6 (rat brain tumor) | 6.7 µg/mL | |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | HeLa (cervical cancer) | 8.2 µg/mL | |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | HT29 (colon carcinoma) | 9.5 µg/mL | |
| 8-Nitroquinoline Derivatives | ||||
| 2-Styryl-8-nitroquinoline (S3B) | 2-(4-bromostyryl), 8-nitro | HeLa (cervical cancer) | 2.897 | [2] |
| 2-Styryl-8-nitroquinoline (S2B) | 2-(4-methoxystyryl), 8-nitro | HeLa (cervical cancer) | 10.37 | [2] |
| Brominated Methoxyquinoline Derivatives | ||||
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 5,7-dibromo, 3,6-dimethoxy, 8-hydroxy | C6 (rat glioblastoma) | 9.6 µg/mL | [3] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 5,7-dibromo, 3,6-dimethoxy, 8-hydroxy | HeLa (cervical cancer) | 5.45 µg/mL | [3] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 5,7-dibromo, 3,6-dimethoxy, 8-hydroxy | HT29 (colon carcinoma) | 7.8 µg/mL | [3] |
| Other Substituted Quinolines | ||||
| 7-methyl-8-nitro-quinoline (C) | 7-methyl, 8-nitro | Caco-2 (colorectal carcinoma) | 1.87 | |
| 8-nitro-7-quinolinecarbaldehyde (E) | 8-nitro, 7-formyl | Caco-2 (colorectal carcinoma) | 0.53 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and methodologies.
Experimental Protocols
The cytotoxicity data presented in this guide are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Detailed Methodology for the MTT Cytotoxicity Assay [4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial reductases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow of the MTT assay and the general structure-activity relationships observed for cytotoxic quinoline derivatives.
Figure 1: Workflow of the MTT assay for determining cytotoxicity.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Safe Disposal of 5-Bromo-6-methoxy-8-nitroquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-6-methoxy-8-nitroquinoline, a halogenated nitroaromatic quinoline derivative. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use of a fume hood is strongly recommended to avoid inhalation of any dust or vapors.
II. Segregation and Waste Collection
Proper segregation of chemical waste is a critical step in the disposal process. Due to its chemical structure, this compound should be classified as a halogenated organic waste .
Key Segregation Principles:
-
Do not mix with acidic or basic waste streams.[3]
-
Keep separate from reactive chemicals, strong oxidizing agents, and heavy metal waste.[3]
Collection Procedure:
-
Use a designated, properly labeled, and leak-proof waste container for halogenated organic solids.
-
Ensure the container is compatible with the chemical.
-
Clearly label the container with "Halogenated Organic Waste" and list the full chemical name: "this compound."
-
Quantify the amount of waste being added to the container.
III. Disposal Protocol: A Step-by-Step Workflow
The following table outlines the procedural steps for the proper disposal of this compound from the laboratory bench to final removal by a certified waste management service.
| Step | Action | Detailed Instructions |
| 1 | Don Personal Protective Equipment (PPE) | Before handling the chemical, ensure you are wearing appropriate safety goggles, chemical-resistant gloves, a lab coat, and closed-toe shoes. |
| 2 | Work in a Ventilated Area | All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| 3 | Prepare the Waste Container | Obtain a designated "Halogenated Organic Waste" container. Ensure it is clean, dry, and properly labeled with the chemical name and hazard information. |
| 4 | Transfer the Chemical Waste | Carefully transfer the solid this compound waste into the designated container. Avoid creating dust. If dealing with a solution, transfer the liquid carefully to a designated halogenated liquid waste container. |
| 5 | Decontaminate Labware | Any labware that has come into contact with the chemical (e.g., spatulas, beakers) should be decontaminated. Rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated liquid waste. |
| 6 | Seal and Store the Waste Container | Securely cap the waste container. Store it in a designated satellite accumulation area for hazardous waste, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[3] |
| 7 | Arrange for Professional Disposal | Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and final disposal of the halogenated waste.[2] Disposal of halogenated organic waste is typically through high-temperature incineration by a licensed facility.[1] |
IV. Experimental Workflow for Disposal
The logical flow of the disposal process can be visualized as follows:
Caption: A flowchart illustrating the key steps for the safe disposal of this compound.
This comprehensive guide ensures that professionals handling this compound can do so in a manner that prioritizes safety, compliance, and environmental responsibility. Always consult your institutional EHS guidelines for specific local requirements.
References
Personal protective equipment for handling 5-Bromo-6-methoxy-8-nitroquinoline
Essential Safety and Handling Guide for 5-Bromo-6-methoxy-8-nitroquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value |
| Chemical Formula | C₁₀H₇BrN₂O₃[1][2] |
| Molecular Weight | 283.08 g/mol [2] |
| CAS Number | 5347-15-9[2] |
| Appearance | Assumed to be a solid, powder based on similar compounds.[3][4] |
| Synonyms | Not available |
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard |
| Hand Protection | Double-layered, powder-free, disposable nitrile gloves. The outer glove should be removed and disposed of within the containment area.[5][6] | ASTM D6319 or EN 374 |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes.[7][8] | ANSI Z87.1 or EN 166[4][9] |
| Face Protection | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashes or aerosol generation.[7] | ANSI Z87.1 |
| Body Protection | A disposable, low-permeability, solid-front laboratory gown with long sleeves and tight-fitting cuffs.[6] | |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For larger quantities or in case of spills, a NIOSH-approved N95 or higher particulate respirator is necessary.[5][10] | NIOSH or EN 149[9] |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material.[7] |
Handling and Storage Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling and storage of this compound.
Experimental Workflow for Handling Powdered this compound:
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Gather all necessary PPE as specified in the table above.
-
Prepare a designated and clearly labeled workspace within the fume hood.
-
Have spill control materials (e.g., chemical absorbent pads, sand) readily available.
-
-
Donning PPE:
-
Handling the Chemical:
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.
-
If weighing the compound, do so within the fume hood or in a balance enclosure.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Remove outer gloves and dispose of them as hazardous waste while still in the fume hood.
-
Remove the remaining PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All unused this compound and any materials grossly contaminated with it (e.g., absorbent pads from a spill) should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated PPE should be placed in a separate, clearly marked hazardous waste container.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[11]
Workflow Diagram
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
References
- 1. This compound | C10H7BrN2O3 | CID 94809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pppmag.com [pppmag.com]
- 6. osha.gov [osha.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. fishersci.com [fishersci.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
